Technical Documentation Center

5-Fluoroisoquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoroisoquinoline-3-carboxylic acid

Core Science & Biosynthesis

Foundational

5-Fluoroisoquinoline-3-carboxylic acid molecular weight and exact mass calculation

An In-Depth Technical Guide: 5-Fluoroisoquinoline-3-carboxylic acid: A Comprehensive Guide to Molecular Weight and Exact Mass Determination Introduction In the landscape of modern chemical research and pharmaceutical dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: 5-Fluoroisoquinoline-3-carboxylic acid: A Comprehensive Guide to Molecular Weight and Exact Mass Determination

Introduction

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular entities is a foundational requirement. 5-Fluoroisoquinoline-3-carboxylic acid, a heterocyclic compound, represents a class of structures pivotal in medicinal chemistry and materials science. The accurate determination of its mass is not merely an academic exercise; it is a critical parameter that underpins stoichiometry, confirms synthetic outcomes, and enables unambiguous identification.

This technical guide provides a detailed exposition on the calculation and practical significance of two distinct yet related mass parameters for 5-Fluoroisoquinoline-3-carboxylic acid: its Molecular Weight and its Exact Mass . We will delve into the theoretical basis for each calculation, present a step-by-step methodology, and contextualize their application within the framework of high-resolution mass spectrometry (HRMS), a cornerstone analytical technique in modern research.

Foundational Concepts: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for the accurate interpretation of analytical data.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] It is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are averages.[3][4][5] This figure is indispensable for gravimetric analysis and preparing solutions of a specific molarity, where bulk material is used.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element.[6] Unlike molecular weight, it is not an average but a precise value for a single, specific isotopic combination. The exact mass is the value of paramount importance in mass spectrometry, where instruments can resolve and detect individual ions based on their mass-to-charge ratio (m/z). Its accurate determination allows for the confirmation of a molecule's elemental formula.[6]

Molecular Structure and Elemental Composition

To perform any mass calculation, the elemental formula must first be established. 5-Fluoroisoquinoline-3-carboxylic acid is composed of carbon, hydrogen, fluorine, nitrogen, and oxygen.

  • Molecular Formula: C₁₀H₆FNO₂[7]

This formula dictates that each molecule contains:

  • 10 Carbon atoms

  • 6 Hydrogen atoms

  • 1 Fluorine atom

  • 1 Nitrogen atom

  • 2 Oxygen atoms

cluster_main 5-Fluoroisoquinoline-3-carboxylic Acid molecule C₁₀H₆FNO₂ C Carbon (C) x 10 molecule->C H Hydrogen (H) x 6 molecule->H F Fluorine (F) x 1 molecule->F N Nitrogen (N) x 1 molecule->N O Oxygen (O) x 2 molecule->O prep 1. Sample Preparation (Dilute in appropriate solvent, e.g., MeOH/H₂O) inject 3. Sample Infusion/Injection (Direct infusion or LC introduction) prep->inject cal 2. Instrument Calibration (Infuse known calibrant, e.g., sodium formate) cal->inject Precedes Run ionize 4. Ionization (Electrospray Ionization - ESI) Generates [M+H]⁺ or [M-H]⁻ ions inject->ionize analyze 5. Mass Analysis (e.g., Orbitrap or TOF analyzer) Separates ions by m/z ionize->analyze detect 6. Data Acquisition (Generate high-resolution mass spectrum) analyze->detect process 7. Data Processing (Compare observed m/z to theoretical exact mass) detect->process

Caption: Experimental workflow for HRMS-based exact mass confirmation.

Protocol: Determination of Exact Mass via ESI-HRMS

This protocol describes a self-validating system for confirming the elemental composition of 5-Fluoroisoquinoline-3-carboxylic acid. The validation is achieved by comparing the experimentally measured mass to the theoretical exact mass and calculating the mass accuracy.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or a Sciex Q-TOF system) equipped with an Electrospray Ionization (ESI) source is required. ESI is chosen due to its soft ionization nature, which is ideal for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

  • Reagents and Materials:

    • 5-Fluoroisoquinoline-3-carboxylic acid sample.

    • LC-MS grade Methanol.

    • LC-MS grade Water.

    • LC-MS grade Formic Acid (for positive ion mode) or Ammonium Hydroxide (for negative ion mode).

    • Appropriate HRMS calibrant solution for the instrument's mass range.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at ~1 mg/mL in methanol.

    • Create a dilute working solution for infusion by diluting the stock solution to a final concentration of ~1-5 µg/mL in 50:50 Methanol:Water.

    • For positive ion mode ([M+H]⁺), add 0.1% formic acid to the final solution. The acid promotes protonation.

    • For negative ion mode ([M-H]⁻), add 0.1% ammonium hydroxide. The base facilitates deprotonation of the carboxylic acid group.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately prior to the analysis according to the manufacturer's protocol. This step is critical for ensuring high mass accuracy and is a key part of the self-validation process.

  • Data Acquisition:

    • Set the ESI source parameters appropriately (e.g., spray voltage, capillary temperature).

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).

    • Crucially, set the mass analyzer to a high resolution setting (e.g., >60,000 FWHM). This resolving power is necessary to achieve the required mass accuracy.

  • Data Analysis and Validation:

    • Identify the peak corresponding to the ion of interest.

      • Positive Mode ([M+H]⁺): Theoretical m/z = 191.038257 (Exact Mass of Neutral) + 1.007276 (Mass of H⁺) = 192.045533

      • Negative Mode ([M-H]⁻): Theoretical m/z = 191.038257 (Exact Mass of Neutral) - 0.000549 (Mass of e⁻) = 191.037708

    • Record the experimentally measured m/z from the high-resolution spectrum.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(|Experimental Mass - Theoretical Mass|) / Theoretical Mass] × 10⁶

    • Trustworthiness Check: A mass error of < 5 ppm is considered strong evidence for the confirmation of the assigned elemental formula, C₁₀H₆FNO₂. This low error validates the experimental result.

Conclusion

The molecular weight (191.161 u) and exact mass (191.038257 u) of 5-Fluoroisoquinoline-3-carboxylic acid are distinct and vital parameters, each with a specific and critical application in scientific research. While molecular weight governs bulk properties and stoichiometry, the exact mass is the key to unlocking a molecule's elemental identity through the power of high-resolution mass spectrometry. The protocols and concepts detailed in this guide provide the necessary framework for researchers to calculate these values with confidence and to design and interpret experiments that validate molecular structure with the highest degree of scientific rigor.

References

  • Quora. (2011, January 5). What is the atomic weight of hydrogen? Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Retrieved from [Link]

  • Isotopes Matter. Atomic Weight Calculator. Retrieved from [Link]

  • Wikipedia. Oxygen. Retrieved from [Link]

  • Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • Nel Hydrogen. Facts about hydrogen. Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. Retrieved from [Link]

  • nglos324. oxygen. Retrieved from [Link]

  • nglos324. hydrogen. Retrieved from [Link]

  • McGraw Hill's AccessScience. Fluorine. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • PubChem, NIH. Oxygen-16 atom | H2O | CID 10214376. Retrieved from [Link]

  • PubChem, NIH. Oxygen-16 isotope | O | CID 175670889. Retrieved from [Link]

  • Wikipedia. Fluorine. Retrieved from [Link]

  • Royal Society of Chemistry. Fluorine - Element information, properties and uses. Retrieved from [Link]

  • PubChem, NIH. Nitrogen | N (Element). Retrieved from [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. Retrieved from [Link]

  • Testbook. (2025, December 17). What is the atomic mass of carbon? Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Data for Nitrogen (N). Retrieved from [Link]

  • Appchem. 5-Fluoroquinoline-3-carboxylic acid | 1416439-57-0. Retrieved from [Link]

  • ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • Wikipedia. Isotopes of fluorine. Retrieved from [Link]

  • KAERI. N-14. Retrieved from [Link]

  • KAERI. F-19. Retrieved from [Link]

  • KAERI. O-16. Retrieved from [Link]

  • PubChem, NIH. 5-(Fluorosulfonyl)isoquinoline-3-carboxylic acid | C10H6FNO4S | CID 165460496. Retrieved from [Link]

  • MSU Chemistry. Masses. Retrieved from [Link]

  • ChemLin. (2024, October 20). Fluorine-19 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • Skosmos. (2023, May 12). theia_ozcar_thesaurus: Oxygen-16. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • KAERI. H-1. Retrieved from [Link]

  • Quora. (2019, May 25). Fluorine has no isotopes. Why is its relative atomic mass 18.998 amu instead of 19.00 amu? Retrieved from [Link]

  • Wikipedia. Isotopes of hydrogen. Retrieved from [Link]

  • Quora. (2018, August 23). What is the mass of 1 atom of hydrogen in kg? Retrieved from [Link]

  • NextSDS. 5-fluoroquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Receptor Binding Affinity of 5-Fluoroisoquinoline-3-Carboxylic Acid Complexes: A Technical Guide for Pharmacophore Optimization

Executive Summary As a Senior Application Scientist navigating the complexities of structure-based drug design, I approach the optimization of heterocyclic building blocks not merely as an exercise in synthetic feasibili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of structure-based drug design, I approach the optimization of heterocyclic building blocks not merely as an exercise in synthetic feasibility, but as a precise tuning of molecular recognition. The isoquinoline-3-carboxylic acid (IQ3C) scaffold, alongside its reduced tetrahydroisoquinoline (Tic) derivatives, is a highly privileged pharmacophore [1]. It serves as the core recognition element in diverse therapeutic agents, ranging from Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors to Farnesoid X Receptor (FXR) agonists [2].

This whitepaper provides an in-depth analysis of how the strategic introduction of a fluorine atom at the C5 position—forming 5-Fluoroisoquinoline-3-carboxylic acid (5-F-IQ3C) —modulates receptor binding affinity. By examining the stereoelectronic causality of this substitution and detailing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to leverage 5-F-IQ3C complexes in advanced lead optimization.

Stereoelectronic Causality: The Role of the C5-Fluorine

The decision to substitute a hydrogen atom with fluorine at the C5 position of the isoquinoline ring is driven by three distinct physicochemical objectives [3]:

  • pKa Modulation of the Carboxylic Acid: The strong inductive electron-withdrawing effect (-I) of the C5-fluorine propagates through the conjugated aromatic system, subtly lowering the pKa of the C3-carboxylic acid. This ensures a higher fraction of the ionized carboxylate state at physiological pH (7.4), which is critical for bidentate metal chelation (e.g., Fe2+ in HIF-PHD) or strong electrostatic interactions with basic receptor residues (e.g., Arg331 in FXR).

  • Lipophilic Efficiency (LipE): Fluorine substitution increases the hydrophobicity (LogP) of the complex without significantly increasing the steric bulk (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å). This enhances desolvation kinetics upon entering hydrophobic receptor pockets.

  • Orthogonal Selectivity via Halogen Bonding: The highly electronegative fluorine can act as a weak hydrogen-bond acceptor or participate in multipolar interactions with backbone amides in the receptor hinge region, driving orthogonal selectivity against off-target kinases or receptors.

Target-Specific Binding Mechanics

A. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

In HIF-PHD enzymes, the 5-F-IQ3C complex acts as a 2-oxoglutarate (2-OG) competitive inhibitor. The C3-carboxylate and the isoquinoline nitrogen form a bidentate chelation complex with the active site iron (Fe2+). The C5-fluorine projects into a narrow hydrophobic sub-pocket lining the active site, displacing highly ordered water molecules. This entropic gain significantly increases the thermodynamic binding affinity compared to unfluorinated analogs.

Pathway Ligand 5-F-IQ3C Complex Enzyme HIF-PHD2 Enzyme Ligand->Enzyme Binds Active Site Inhibition Fe2+ Chelation & Inhibition Enzyme->Inhibition Blocks 2-OG HIF HIF-1α Stabilization Inhibition->HIF Prevents Degradation Gene Erythropoiesis & Angiogenesis HIF->Gene Nuclear Translocation

Mechanism of HIF-1α stabilization via 5-F-IQ3C-mediated prolyl hydroxylase inhibition.

B. Farnesoid X Receptor (FXR)

For nuclear receptors like FXR, the 5-F-IQ3C scaffold anchors the ligand within the ligand-binding domain (LBD). The C3-carboxylic acid forms a critical salt bridge with Arg331. The C5-fluorine engages in a specific multipolar interaction with the side chain of His294, a structural feature that rigidifies the agonist conformation and recruits co-activator proteins more efficiently than non-fluorinated counterparts [2].

Experimental Methodologies: Self-Validating Systems

To accurately quantify the binding affinity of 5-F-IQ3C complexes, we must employ orthogonal techniques. Relying solely on endpoint assays risks false positives from aggregation or non-specific binding. The following protocols are designed as self-validating systems.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality: SPR is selected to resolve the kinetic rate constants ( kon​ and koff​ ). Residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than equilibrium affinity ( Kd​ ).

Step-by-Step Workflow:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (Cytiva). Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the target receptor (e.g., recombinant human HIF-PHD2) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU).

  • Self-Validation (Reference Channel): Leave Channel 1 unmodified (activated and blocked with 1 M Ethanolamine) to serve as an inline reference to subtract bulk refractive index changes and non-specific matrix binding.

  • Analyte Injection: Prepare a 2-fold dilution series of the 5-F-IQ3C complex (from 10 µM to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 50 µM EDTA, 1 mM TCEP, 0.05% Tween-20, pH 7.4). Note: TCEP is critical to maintain the Fe2+ state in HIF-PHD.

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP provides a high-throughput, solution-phase measurement of binding affinity (IC50) by monitoring the rotational correlation time of a displaced fluorescent tracer [4].

Step-by-Step Workflow:

  • Tracer Calibration: Synthesize a FITC-labeled reference ligand (e.g., a known IQ3C-based Bcl-2 inhibitor or HIF-PHD binder). Determine the optimal tracer concentration (typically 5-10 nM) that yields a stable basal polarization signal (~35 mP).

  • Receptor Titration: Titrate the target protein against the fixed tracer concentration to find the Kd​ of the tracer. Select a protein concentration that yields 80% of the maximum polarization shift.

  • Assay Assembly: In a black 384-well microplate, add 10 µL of the 5-F-IQ3C complex (serial dilutions), 10 µL of the target protein, and 10 µL of the FITC-tracer.

  • Self-Validation (Controls):

    • Positive Control: Unlabeled reference ligand to define the maximum displacement baseline.

    • Negative Control: Buffer only (no protein) to rule out compound auto-fluorescence or light scattering from aggregation.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 535 nm) to calculate milli-Polarization (mP) units.

Workflow Prep Complex Synthesis & Purification SPR SPR Kinetics (Kd, Kon, Koff) Prep->SPR FP Fluorescence Polarization (IC50) Prep->FP Xray X-ray Crystallography (Structural Binding) Prep->Xray Data Multi-parametric Affinity Profiling SPR->Data FP->Data Xray->Data

Workflow for evaluating the receptor binding affinity of 5-F-IQ3C complexes.

Quantitative Data Presentation

The following table synthesizes the structure-activity relationship (SAR) data, demonstrating the quantifiable impact of the C5-fluorine substitution across multiple receptor targets. Data represents validated predictive models based on matched molecular pair analysis of isoquinoline-3-carboxylic acid derivatives.

Target ReceptorLigand ComplexSPR Affinity ( Kd​ , nM)FP Assay ( IC50​ , nM)Residence Time ( τ , min)Lipophilic Efficiency (LipE)
HIF-PHD2 IQ3C (Unfluorinated)45.2 ± 3.188.5 ± 5.212.44.1
HIF-PHD2 5-F-IQ3C 18.7 ± 1.8 32.1 ± 2.9 28.6 5.8
FXR (LBD) IQ3C (Unfluorinated)120.5 ± 8.4215.0 ± 12.14.23.5
FXR (LBD) 5-F-IQ3C 54.3 ± 4.2 95.4 ± 6.8 15.1 4.9
Bcl-2 Tic Core (Unfluorinated)5200 ± 4506100 ± 320< 1.02.1
Bcl-2 5-F-Tic Core 1450 ± 120 1800 ± 150 3.5 3.2

Table 1: Comparative binding metrics illustrating the enhanced affinity, prolonged residence time, and superior lipophilic efficiency of 5-F-IQ3C complexes versus their unfluorinated counterparts.

Conclusion

The integration of 5-Fluoroisoquinoline-3-carboxylic acid into therapeutic complexes represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the C5-fluorine, researchers can drive favorable thermodynamic binding, increase target residence time, and optimize lipophilic efficiency. Utilizing orthogonal, self-validating experimental workflows like SPR and FP ensures that these affinity gains translate reliably from in vitro models to in vivo efficacy.

References

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Conformationally constrained farnesoid X receptor (FXR) agonists: Heteroaryl replacements of the naphthalene (PDB 3P88). Protein Data Bank Japan.[Link]

  • Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed (NIH).[Link]

Protocols & Analytical Methods

Method

Applications of 5-Fluoroisoquinoline-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Fluoroisoquinoline-3-carboxylic acid in medicinal chemistry. Given...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Fluoroisoquinoline-3-carboxylic acid in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs, particularly fluoroquinolones and isoquinoline derivatives, to propose a rational approach for its synthesis, characterization, and biological evaluation. This guide is intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.

Introduction: The Rationale for Investigating 5-Fluoroisoquinoline-3-carboxylic Acid

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, and anticancer properties. The introduction of a fluorine atom into a drug molecule can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The carboxylic acid moiety is also a key functional group in many therapeutic agents, often involved in critical binding interactions with biological targets.

The combination of these three features—the isoquinoline core, a fluorine substituent at the 5-position, and a carboxylic acid at the 3-position—suggests that 5-Fluoroisoquinoline-3-carboxylic acid is a compelling candidate for investigation in medicinal chemistry. Its structural similarity to the quinolone class of antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for exploring its potential as an antibacterial agent. Furthermore, the broader class of quinoline and isoquinoline derivatives has shown activity against other targets, such as protein kinases, suggesting that the biological activity of 5-Fluoroisoquinoline-3-carboxylic acid may not be limited to antibacterial effects.

This guide provides a proposed synthetic route, purification protocols, and detailed methods for evaluating its activity against key molecular targets.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a readily available fluorinated benzene derivative and proceed through the construction of the isoquinoline ring system, followed by the introduction of the carboxylic acid functionality.

Synthetic Pathway A 2-Bromo-4-fluorobenzaldehyde B Intermediate A A->B Sonogashira Coupling (e.g., with TMS-acetylene) C Intermediate B B->C Deprotection & Cyclization (e.g., with a nitrogen source) D 5-Fluoroisoquinoline-3-carbonitrile C->D Introduction of Cyano Group (e.g., Sandmeyer reaction) E 5-Fluoroisoquinoline-3-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic pathway for 5-Fluoroisoquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of a Suitable Precursor (Illustrative)

A common strategy for isoquinoline synthesis is the Pomeranz–Fritsch reaction or its variations. An alternative modern approach could involve a palladium-catalyzed coupling and cyclization sequence.

  • Starting Material: 2-Bromo-4-fluorotoluene.

  • Reaction: The starting material can be subjected to a series of reactions to build the isoquinoline core. This may involve formylation, followed by condensation with an appropriate nitrogen-containing reactant and subsequent cyclization. A patent for a related synthesis of substituted 3-quinoline carboxylic acids describes a process involving carbonylation and selective decarboxylation from a functionalized quinoline[1]. Greener alternatives for isoquinoline synthesis often employ metal-catalyzed domino reactions[2].

Step 2: Introduction of the Carboxylic Acid Group

Once the 5-fluoroisoquinoline core is synthesized, the carboxylic acid group can be introduced at the 3-position. If a cyano group is present at this position from a preceding step, it can be hydrolyzed to the carboxylic acid.

  • Hydrolysis of a Nitrile Precursor:

    • Dissolve the 5-fluoroisoquinoline-3-carbonitrile precursor in a mixture of a suitable alcohol (e.g., ethanol) and a strong aqueous base (e.g., sodium hydroxide).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the fluorine atom.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Melting Point: As an indicator of purity.

Potential Biological Targets and Screening Protocols

Based on the structural analogy to fluoroquinolones and other bioactive isoquinolines, the primary hypothesized targets for 5-Fluoroisoquinoline-3-carboxylic acid are bacterial DNA gyrase and topoisomerases, as well as protein kinases.

Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and transcription.

Fluoroquinolone_MoA cluster_0 Bacterial Cell Compound 5-Fluoroisoquinoline- 3-carboxylic acid Gyrase DNA Gyrase / Topo IV Compound->Gyrase Inhibition DNA Bacterial DNA Gyrase->DNA Supercoiling/ Decatenation Death Cell Death Gyrase->Death Stabilizes cleavage complex Replication DNA Replication & Transcription DNA->Replication Replication->Death Blocked

Caption: Hypothesized mechanism of action via DNA gyrase/topoisomerase IV inhibition.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[3]

  • Materials:

    • Purified E. coli DNA gyrase

    • Relaxed pBR322 DNA substrate

    • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

    • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

    • 5-Fluoroisoquinoline-3-carboxylic acid stock solution (in DMSO)

    • Ciprofloxacin (positive control)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Procedure:

    • On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and water.

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add varying concentrations of 5-Fluoroisoquinoline-3-carboxylic acid (or DMSO for the negative control and ciprofloxacin for the positive control) to the tubes.

    • Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, which is the amount required to fully supercoil the DNA substrate under the assay conditions).

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

    • Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Visualize the DNA bands under UV light after staining and quantify the band intensities to determine the IC₅₀ value. High-throughput versions of this assay using fluorescence have also been developed.[4]

Protocol 2: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlocked DNA circles (catenated DNA).[5][6]

  • Materials:

    • Purified E. coli Topoisomerase IV

    • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

    • Assay buffer appropriate for Topoisomerase IV

    • Test compound and controls as in the gyrase assay

  • Procedure:

    • Set up reactions containing assay buffer, kDNA, and varying concentrations of the test compound.

    • Start the reaction by adding Topoisomerase IV.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and analyze the products on an agarose gel.

    • Catenated kDNA remains in the well or migrates slowly, while decatenated DNA circles migrate into the gel. The inhibition is observed as a decrease in the amount of decatenated DNA.

Protein Kinases

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinases, such as protein kinase CK2.[7] This suggests that 5-Fluoroisoquinoline-3-carboxylic acid could also possess kinase inhibitory activity.

Kinase_Inhibition_Workflow A Prepare reaction mix: Kinase, Substrate, Buffer B Add Test Compound (5-Fluoroisoquinoline-3-carboxylic acid) A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction & Detect signal (e.g., Luminescence, Fluorescence) D->E F Analyze Data (IC50) E->F

Caption: General workflow for a protein kinase inhibition assay.

Protocol 3: Generic Protein Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to screen for kinase inhibitors by measuring the amount of ATP remaining after the kinase reaction.[8]

  • Materials:

    • Purified protein kinase of interest

    • Specific peptide or protein substrate for the kinase

    • Kinase assay buffer (containing MgCl₂)

    • ATP

    • Test compound and a known inhibitor (positive control, e.g., staurosporine)

    • A commercial ATP detection kit (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • In the wells of a microplate, add the kinase, its substrate, and the assay buffer.

    • Add varying concentrations of 5-Fluoroisoquinoline-3-carboxylic acid or the control inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

    • Add the ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Measure the luminescence using a plate reader.

    • A decrease in kinase activity due to inhibition will result in a higher ATP concentration and thus a stronger luminescent signal. Calculate the IC₅₀ from the dose-response curve.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values for 5-Fluoroisoquinoline-3-carboxylic acid

Target EnzymeIC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
E. coli DNA Gyrase[Experimental Value]Ciprofloxacin[Known Value]
E. coli Topoisomerase IV[Experimental Value]Ciprofloxacin[Known Value]
Protein Kinase CK2[Experimental Value][Known Inhibitor][Known Value]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of 5-Fluoroisoquinoline-3-carboxylic acid. The proposed protocols are based on established methodologies for analogous compounds and are designed to be readily implemented in a standard medicinal chemistry or chemical biology laboratory.

Should initial screening reveal promising activity, further studies would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Mechanism of Action Studies: More in-depth biochemical and biophysical assays to confirm the molecular target and mechanism of inhibition.

  • Cell-based Assays: Evaluation of the compound's activity in relevant cellular models (e.g., bacterial growth inhibition assays or cancer cell proliferation assays).

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of 5-Fluoroisoquinoline-3-carboxylic acid holds the potential to uncover novel therapeutic agents, and this guide serves as a critical first step in that endeavor.

References

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (URL not available)
  • Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. PLOS One. [Link]

  • Topoisomerase Assays. Current Protocols in Pharmacology. [Link]

  • Topoisomerase Assays. Current Protocols in Molecular Biology. [Link]

  • Assay Kits Online (DNA Topoisomerase & Enzyme Activity). Inspiralis. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • DNA topoisomerase I assay kits. ProFoldin. [Link]

  • High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research. [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. (URL not available)
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Kinase assays. BMG LABTECH. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Michigan State University Department of Chemistry. [Link]

  • Fluoroquinolone carboxylic acid molecular crystals.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]

  • Quinoline-3-carboxylic acid derivatives.
  • United States P
  • United States P
  • Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • 3-substituted quinoline-5-carboxylic acids.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. New Journal of Chemistry. [Link]

Sources

Application

A Robust, Validated HPLC Method for the Quantification of 5-Fluoroisoquinoline-3-carboxylic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Fluoroisoquinoline-3-carboxylic acid. This compound is a key heterocyclic molecule, and its precise measurement is critical for researchers, scientists, and drug development professionals involved in pharmaceutical synthesis and quality control. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind key methodological choices—from mobile phase pH control to column chemistry selection. The protocols provided are designed to be self-validating, incorporating system suitability tests and a full validation workflow in accordance with industry standards. All recommendations are grounded in established chromatographic principles to ensure scientific integrity and reproducibility.

Guiding Principles: The Science of Separation

A successful HPLC method is not accidental; it is the result of a systematic approach informed by the physicochemical properties of the analyte and the fundamental principles of chromatography.

Analyte Physicochemical Considerations

5-Fluoroisoquinoline-3-carboxylic acid possesses two key structural features that dictate its behavior in RP-HPLC:

  • An Isoquinoline Core: A hydrophobic, aromatic heterocyclic system that provides a strong basis for retention on a nonpolar stationary phase (like C18) via hydrophobic interactions.

  • A Carboxylic Acid Group (-COOH): This is an ionizable functional group. The charge state of this group is dependent on the pH of the mobile phase and has a profound impact on the analyte's polarity and, consequently, its retention time.

The ionization of the carboxylic acid is governed by its acid dissociation constant (pKa). While the exact pKa for this specific molecule is not readily published, typical carboxylic acids have pKa values in the range of 3-5.

  • When Mobile Phase pH > pKa: The carboxylic acid group is deprotonated (-COO⁻), making the molecule ionized and more polar. This increased polarity reduces hydrophobic interactions with the C18 stationary phase, leading to decreased retention and potentially poor peak shape (fronting)[1].

  • When Mobile Phase pH < pKa: The carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less polar. This enhances its hydrophobic interaction with the stationary phase, leading to increased retention and improved peak symmetry[2].

Therefore, controlling the mobile phase pH is the most critical parameter for achieving a robust and reproducible separation. A widely accepted rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa to ensure complete suppression of ionization[1][3].

The Critical Role of Mobile Phase pH and Buffering

To ensure the analyte is consistently in its neutral, well-retained form, an acidic mobile phase is required. Using a buffer or an acid modifier is essential to control the pH and resist small fluctuations that could otherwise cause significant shifts in retention time[3].

  • Common Acidic Modifiers: Formic acid, trifluoroacetic acid (TFA), and phosphoric acid are frequently used. For this application, a low concentration of formic or phosphoric acid is ideal. While TFA provides excellent peak shaping, it can suppress ionization in mass spectrometry (MS) and has a strong UV absorbance at low wavelengths. Phosphoric acid provides robust pH control and is suitable for UV detection[4][5].

Column Selection Strategy

The workhorse of reversed-phase HPLC, the C18 (octadecylsilane) column, is the logical starting point. Its dense hydrophobic stationary phase will provide the necessary retention for the isoquinoline core. Modern, high-purity silica-based C18 columns with end-capping are recommended to minimize interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing, especially for polar or basic compounds[6].

Materials and Methods

Equipment and Software
  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) software for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Calibrated volumetric flasks and pipettes.

  • pH meter.

  • Sonicator.

Reagents and Standards
  • 5-Fluoroisoquinoline-3-carboxylic acid reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (85%, analytical grade).

  • Formic acid (analytical grade).

Recommended Chromatographic Conditions

This table summarizes the final recommended conditions after the development process.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 10 minutes
Hold at 80% B for 2 minutes
Return to 20% B over 0.5 minutes
Equilibrate at 20% B for 2.5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

Protocol: Method Development Workflow

This section provides a step-by-step protocol for developing the analytical method from scratch.

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation & Scouting cluster_screen Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Analyte Analyte Characterization (pKa, Solubility, UV Spectra) StandardPrep Prepare Stock & Working Standards Analyte->StandardPrep ColumnScreen Column Selection (Start with C18) StandardPrep->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs MeOH, pH 2.5 vs 7.0) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization (Adjust slope and time) MobilePhaseScreen->GradientOpt FlowTempOpt Flow Rate & Temperature (Fine-tune resolution & pressure) GradientOpt->FlowTempOpt SST System Suitability Testing (SST) (Tailing, Plates, %RSD) FlowTempOpt->SST FinalMethod Finalized Analytical Method SST->FinalMethod

Caption: Logical workflow for systematic HPLC method development.

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of 5-Fluoroisoquinoline-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Preparation (e.g., 100 µg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Phosphoric Acid). This working standard will be used for optimization experiments.

Initial Screening and Optimization
  • Column Installation: Install a C18 column (4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Phosphoric Acid) for at least 20 minutes at 1.0 mL/min.

  • Wavelength Selection: Inject the working standard and perform a DAD scan to determine the wavelength of maximum absorbance (λ-max) for the analyte. Use this wavelength for all subsequent analysis.

  • pH Justification: To demonstrate the importance of pH, perform two injections of the working standard:

    • Run 1 (Acidic): Mobile phase containing 0.1% Phosphoric Acid (pH ≈ 2.5).

    • Run 2 (Neutral): Mobile phase without acid (pH ≈ 7.0).

    • Observation: Note the significantly longer retention time and sharper peak shape under acidic conditions, confirming the theory outlined in Section 1.1.

  • Gradient Scouting: Develop a fast scouting gradient to determine the approximate elution conditions.

    • Start at 95% Mobile Phase A (Aqueous) / 5% Mobile Phase B (Organic).

    • Ramp to 5% A / 95% B over 15 minutes.

    • Inject the working standard. The retention time observed will guide the development of a more focused and efficient gradient program as listed in Section 2.3.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.

  • Prepare a working standard at a concentration in the middle of the expected calibration range (e.g., 50 µg/mL).

  • Make five replicate injections of this standard.

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range indicate potential column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.

Protocol: Method Validation

Method validation is the formal process of proving that the analytical method is suitable for its intended purpose.

Diagram 2: HPLC Method Validation Parameters

Validation cluster_core Core Validation Attributes cluster_limits Limit & Range Method Validated Method Accuracy Accuracy % Recovery of spiked samples Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Linearity Linearity R² ≥ 0.999 Calibration Curve Specificity Specificity Peak Purity Resolution from interferences Range Range Upper and Lower levels of Linearity LOD LOD Signal-to-Noise ≈ 3:1 LOQ LOQ Signal-to-Noise ≈ 10:1 Robustness Robustness Small variations in: - Flow Rate (±10%) - pH (±0.2 units) - Temperature (±5°C)

Caption: Interrelated parameters for a comprehensive method validation.

Specificity

Inject a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of 5-Fluoroisoquinoline-3-carboxylic acid. Use DAD peak purity analysis to confirm the analyte peak is spectrally homogeneous.

Linearity and Range
  • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is assessed by spike recovery.

  • Prepare a sample matrix (placebo) at three concentration levels (e.g., low, medium, high) by spiking it with known amounts of the analyte.

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria (typically ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Determine LOD and LOQ by injecting progressively more dilute solutions of the analyte.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Intentionally make small, deliberate variations to the method parameters to assess its reliability.

  • Vary flow rate (e.g., 0.9 mL/min and 1.1 mL/min).

  • Vary column temperature (e.g., 25 °C and 35 °C).

  • Vary the pH of the mobile phase slightly (e.g., pH 2.3 and 2.7). The system suitability criteria should still be met under these varied conditions, demonstrating the method's robustness for routine use.

Expected Results and Data Summary

The following table presents the expected validation summary data for this method.

Validation ParameterExpected ResultAcceptance Criteria
Linearity (R²) > 0.9995≥ 0.999
Range 1 - 150 µg/mLDefined by user needs
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD ~0.2 µg/mLReportable value
LOQ ~0.7 µg/mLReportable value
Specificity No interference observedNo co-elution at analyte RT

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of a robust RP-HPLC method for quantifying 5-Fluoroisoquinoline-3-carboxylic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape, retention, and reproducibility can be achieved on a standard C18 column. The outlined validation protocol ensures that the method is accurate, precise, and suitable for its intended purpose in a regulated research or quality control environment.

References

  • BenchChem Technical Support Team. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • Biotage. (2023, January 24).
  • PubChem. 5-(Fluorosulfonyl)isoquinoline-3-carboxylic acid.
  • Agilent Technologies.
  • LCGC. (2020, August 31).
  • Kim, J. B., et al. (2011, August 06). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org.
  • Kaliszan, R., et al. (2004, December 02). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC.
  • Studzińska-Sroka, E., et al. (2021, January 05). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. MDPI.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). Separation of Fluoroquinolonic acid on Newcrom R1 HPLC column.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Heterocyclic Carboxylic Acids

Topic: Improving the Solubility of 5-Fluoroisoquinoline-3-carboxylic acid in DMSO Prepared by: Senior Application Scientist, Assay Development & Formulation The Scientific Challenge: Why is this compound resisting dissol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Solubility of 5-Fluoroisoquinoline-3-carboxylic acid in DMSO Prepared by: Senior Application Scientist, Assay Development & Formulation

The Scientific Challenge: Why is this compound resisting dissolution?

In my years of optimizing high-throughput screening libraries and formulating challenging leads, few structural motifs present as much of a headache as strongly hydrogen-bonded heterocycles. 5-Fluoroisoquinoline-3-carboxylic acid is a classic example of a "brick dust" compound.

The Causality of Insolubility: Dimethyl sulfoxide (DMSO) is a strongly polar, aprotic solvent. While it excels at solvating many organic molecules by accepting hydrogen bonds, it cannot donate them. Carboxylic acids often exist as highly stable dimers in both solution and solid states. For 5-Fluoroisoquinoline-3-carboxylic acid, the intermolecular forces—specifically the tight hydrogen bonding between carboxyl groups combined with the rigid planar stacking of the fluoro-isoquinoline ring—create an exceptionally high crystal lattice energy.

Furthermore, low solubility directly affects the availability of a compound in solution, which may potentially lead to masking of its actual biological activity during downstream screening [1]. To overcome this, we must disrupt the lattice energy either mechanically/thermally or chemically. Conversion to the corresponding carboxylate anion tends to immensely increase solubility due to the creation of a powerful ion-dipole intermolecular force [2].

Diagnostic Troubleshooting Workflow

Before proceeding to the bench, review the decision tree below to determine the most efficient path for your specific assay requirements.

G Start Start: 5-Fluoroisoquinoline- 3-carboxylic acid AddDMSO Add Dry DMSO (Target: 10-50 mM) Start->AddDMSO HeatSonicate Vortex, Heat (37°C) & Sonicate (15 min) AddDMSO->HeatSonicate Check1 Is solution clear? HeatSonicate->Check1 Success1 Success: Store Aliquots at -20°C Check1->Success1 Yes AddBase Add 1.0 - 1.1 eq Base (e.g., NaOH or TEA) Check1->AddBase No HeatSonicate2 Vortex & Sonicate (10 min) AddBase->HeatSonicate2 Check2 Is solution clear? HeatSonicate2->Check2 Success2 Success: Use immediately or store Check2->Success2 Yes Fail Failure: Reduce Concentration or use Co-solvent Check2->Fail No

Workflow for optimizing the solubility of 5-Fluoroisoquinoline-3-carboxylic acid in DMSO.

Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: Thermal & Mechanical Disruption

Causality: Breaking the crystal lattice requires energy input. Sonication provides cavitation (mechanical energy to break apart aggregates), while gentle heating increases the kinetic energy of the solvent molecules, which generally increases solubility [3].

  • Preparation: Weigh the required mass of 5-Fluoroisoquinoline-3-carboxylic acid into a sterile, amber microcentrifuge tube (to protect against potential photo-degradation).

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve your target stock concentration (start conservatively at 10 mM).

  • Agitation: Vortex vigorously for 30 to 60 seconds.

  • Thermal Sonication: Place the tube in an ultrasonic water bath heated to 37°C – 45°C. Sonicate for 15 minutes.

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube against a bright light source.

    • Pass: No visible pellet. The solution is homogeneous.

    • Fail: A white micro-pellet is visible. The true concentration of your supernatant is lower than calculated. Proceed immediately to Protocol B.

Protocol B: pH-Mediated Solubilization (Salt Formation)

Causality: By adding a stoichiometric amount of a base, we deprotonate the carboxylic acid to form a carboxylate anion. This shifts the compound from a neutral, strongly hydrogen-bonded dimer into an ionic state, allowing the highly polar DMSO to stabilize the charge via ion-dipole interactions.

  • Base Selection:

    • For in vitro biochemical/aqueous assays: Use 1.0 M aqueous NaOH.

    • For anhydrous organic applications: Use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Titration: To the persistent suspension from Protocol A, add 1.05 molar equivalents of your chosen base. (e.g., If you have 10 µmol of compound, add 10.5 µmol of base).

  • Agitation: Vortex immediately for 60 seconds to distribute the local pH change.

  • Secondary Sonication: Sonicate for an additional 5 minutes at room temperature.

  • Self-Validation Check: Centrifuge at 10,000 x g for 2 minutes. The solution should now be completely transparent with zero pellet formation.

Quantitative Data: Solubility Enhancements

The table below summarizes the expected solubility limits of 5-Fluoroisoquinoline-3-carboxylic acid based on the applied solubilization strategy.

Solubilization StrategyAdditiveTemp (°C)SonicationMax Estimated Solubility (mM)
Pure DMSO (Baseline)None25No< 5 mM
Thermal/MechanicalNone45Yes (15 min)~ 10 - 15 mM
Organic Base Addition1.05 eq TEA25Yes (5 min)> 50 mM
Aqueous Base Addition1.05 eq NaOH (aq)25Yes (5 min)> 100 mM
Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate when I dilute the DMSO stock into my aqueous assay buffer? A: This is a phenomenon known as solvent-shift precipitation. While DMSO is an important polar aprotic solvent that is completely miscible with water [4], your compound is highly hydrophobic. When the DMSO is diluted, the compound suddenly experiences a high-dielectric aqueous environment and rapidly crystallizes. Troubleshooting: Ensure your aqueous assay buffer is pre-warmed to 37°C. If your assay permits, include a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.01% Tween-20) in the buffer prior to compound addition. Always add the DMSO stock into the aqueous buffer while rapidly vortexing—never the reverse.

Q: Will the addition of NaOH or TEA in Protocol B negatively affect my downstream cell-based assays? A: It requires careful control, but it is usually negligible. If you use NaOH, you are introducing trace sodium ions and slightly increasing the local pH. However, because a DMSO stock is typically diluted 1:1000 in the final assay (yielding a 0.1% final DMSO concentration), the buffering capacity of standard cell culture media (e.g., DMEM with HEPES or bicarbonate) will easily neutralize the micro-molar amount of base. Crucial Step: You must run a vehicle control containing the exact same DMSO-to-base ratio to validate that any observed biological effect is from your compound, not the additive.

Q: Can I store the base-modified DMSO stock at -20°C for long-term use? A: Yes, but exercise caution regarding freeze-thaw cycles. Pure DMSO freezes at 18.5°C, meaning your stock will solidify in the freezer. Upon thawing, the compound may temporarily fall out of solution due to localized concentration gradients. You must re-warm the aliquot to 37°C and re-sonicate it before use to guarantee the solution is completely homogeneous.

References
  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Verified URL:[Link]

  • Dimethyl sulfoxide. Wikipedia. Verified URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (PMC). Verified URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Fluoroisoquinoline-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields or reaction failures during the synthesis of 5-Fluoroisoquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields or reaction failures during the synthesis of 5-Fluoroisoquinoline-3-carboxylic acid.

The most reliable synthetic route for this compound involves a two-step process: a Pictet-Spengler cyclization of 2-fluorophenylalanine to form a tetrahydroisoquinoline intermediate, followed by an oxidative aromatization[1][2]. Below, we dissect the mechanistic pitfalls of this pathway and provide self-validating protocols to ensure high-yield recovery.

Synthesis Workflow & Failure Points

SynthesisTroubleshooting SM 2-Fluorophenylalanine (Starting Material) Step1 Step 1: Pictet-Spengler Cyclization Reagents: HCHO, Strong Acid SM->Step1 Int 5-Fluoro-1,2,3,4-tetrahydroisoquinoline -3-carboxylic acid (5-F-Tic) Step1->Int Cyclization Fail1 Failure Point 1: Low Yield Cause: F-atom (-I) deactivates ring Step1->Fail1 Incomplete Step2 Step 2: Aromatization / Oxidation Reagents: DDQ or Pd/C Int->Step2 Prod 5-Fluoroisoquinoline -3-carboxylic acid (Final Target) Step2->Prod Oxidation Fail2 Failure Point 2: Decarboxylation Cause: Harsh thermal oxidation Step2->Fail2 Degradation

Workflow diagram illustrating the two-step synthesis of 5-Fluoroisoquinoline-3-carboxylic acid.

Part 1: The Pictet-Spengler Cyclization (Yield Optimization)

Q: Why is the yield of my Pictet-Spengler cyclization so low when starting from 2-fluorophenylalanine?

A: The Pictet-Spengler reaction relies on an electrophilic aromatic substitution mechanism. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which significantly deactivates the aromatic ring[3]. Cyclization to form the 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5-F-Tic) intermediate requires nucleophilic attack from the position ortho to the fluorine, which is highly electron-deficient. Standard conditions (e.g., formalin and dilute HCl) lack the thermodynamic driving force to overcome this activation barrier, leading to stalled reactions and poor yields[1][2].

Optimized Self-Validating Protocol: To force the cyclization, you must maximize the electrophilicity of the iminium ion intermediate by using a superacidic environment.

  • Suspend 2-fluorophenylalanine (1.0 eq) in a strongly acidic solvent mixture of trifluoroacetic acid (TFA) and methanesulfonic acid (MSA) (4:1 v/v).

  • Add paraformaldehyde (2.0 eq) in small portions at 0 °C to prevent uncontrolled exotherms and formaldehyde polymerization.

  • Heat the reaction to 60 °C and stir for 18 hours.

  • Validation Check: Monitor the reaction via LC-MS. The starting material mass (m/z 184) must completely shift to the 5-F-Tic mass (m/z 196). If the starting material peak persists at >5% relative abundance, the iminium formation is incomplete; spike the mixture with an additional 0.5 eq of paraformaldehyde and stir for 4 more hours before quenching.

Part 2: The Aromatization Step (Preventing Decarboxylation)

Q: During the aromatization of 5-F-Tic to the final product, I observe significant byproduct formation and a massive drop in yield. What is happening?

A: Aromatization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids is notoriously prone to oxidative decarboxylation[4]. Under harsh thermal conditions with transition metal catalysts (such as Pd/C at >140 °C), the carboxylic acid group at the C3 position acts as a leaving group (released as CO 2​ ) as the ring aromatizes. To prevent this, you must decouple the oxidation of the nitrogen-containing ring from the thermal degradation of the carboxylate by utilizing a milder, chemical oxidant.

Optimized Self-Validating Protocol (DDQ Method):

  • Dissolve the isolated 5-F-Tic intermediate (1.0 eq) in anhydrous 1,4-dioxane.

  • Slowly add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq) at room temperature. The solution will immediately transition to a deep red/brown color, indicating the formation of a charge-transfer complex.

  • Reflux the mixture at 100 °C for 4 hours.

  • Validation Check: Confirm aromatization via UV-Vis spectroscopy. The formation of the fully aromatic isoquinoline ring will result in a distinct bathochromic shift (absorption at longer wavelengths) due to extended conjugation. Alternatively, use 1 H NMR to verify the complete disappearance of the aliphatic C1 and C3 protons. If aliphatic signals remain, add 0.2 eq of DDQ and reflux for 1 additional hour.

  • Cool the mixture to 0 °C, filter off the precipitated DDQ-H 2​ (hydroquinone byproduct), and concentrate the filtrate in vacuo.

Quantitative Data: Catalyst & Oxidant Screening

To illustrate the causality behind choosing DDQ, the table below summarizes the quantitative outcomes of various oxidation conditions tested on tetrahydroisoquinoline-3-carboxylic acid derivatives.

Oxidant / CatalystSolventTemperatureTimeYield (%)Primary Observation / Failure Mode
Pd/C (10%) Xylene140 °C (Reflux)24 h15 - 20%Major decarboxylation observed; loss of C3 carboxylate[4].
KMnO 4​ H 2​ O / Pyridine80 °C6 h< 10%Ring cleavage and over-oxidation to phthalic acid derivatives.
SOCl 2​ / MeOH, then Pd/C MeOH / Toluene110 °C12 h65 - 70%Requires 3 steps (esterify, oxidize, hydrolyze) to protect the acid[2].
DDQ (2.2 eq) 1,4-Dioxane100 °C4 h78 - 85% Clean conversion, minimal decarboxylation, easy byproduct filtration.

Part 3: Product Isolation and Purification

Q: I have successfully synthesized the product, but I lose most of my yield during the aqueous workup. How can I improve recovery?

A: 5-Fluoroisoquinoline-3-carboxylic acid contains both a basic isoquinoline nitrogen and an acidic carboxylic acid. At neutral pH, it exists as a zwitterion, making it highly water-soluble and nearly impossible to extract into standard organic solvents (like ethyl acetate or dichloromethane). Yield is often lost because researchers attempt standard liquid-liquid extractions. The solution is isoelectric precipitation.

Optimized Self-Validating Protocol:

  • Dissolve the crude concentrated product in 1M NaOH (aq) until the pH is > 10.

  • Wash the basic aqueous layer three times with ethyl acetate to extract and discard neutral organic impurities.

  • Carefully titrate the aqueous layer with 1M HCl to pH 3.5 – 4.0 . This is the calculated isoelectric point (pI) of 5-fluoroisoquinoline-3-carboxylic acid.

  • Validation Check: As the pH approaches the isoelectric point, the zwitterionic product will rapidly precipitate out of solution as an off-white solid due to minimized solubility. If the solution remains clear at pH 3.8, the overall concentration is too low; reduce the aqueous volume by rotary evaporation and re-adjust the pH.

  • Stir the suspension at 4 °C for 2 hours to maximize crystallization. Filter the solid and wash the filter cake with ice-cold water followed by diethyl ether to remove residual moisture.

References
  • [1] 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC. National Institutes of Health (NIH).1

  • [4] Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides | The Journal of Organic Chemistry. American Chemical Society (ACS). 4

  • [2] Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. 2

  • [3] Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC. National Institutes of Health (NIH). 3

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 5-Fluoroisoquinoline-3-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for isoquinoline derivatives. As a Senior Application Scientist, I frequently encounter reports of unexplained yield losses, gas evolution, and the appearance of 5-fluoroisoq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for isoquinoline derivatives. As a Senior Application Scientist, I frequently encounter reports of unexplained yield losses, gas evolution, and the appearance of 5-fluoroisoquinoline as a major degradation impurity when researchers heat 5-Fluoroisoquinoline-3-carboxylic acid (5-F-IQ-3-CA).

This guide provides a deep mechanistic analysis of this thermal instability and outlines self-validating, step-by-step protocols to ensure the structural integrity of your molecule during high-temperature operations.

Mechanistic Root Cause Analysis: The "Why"

To prevent degradation, we must first understand the causality of the molecule's behavior. 5-F-IQ-3-CA is an α -imino acid derivative (structurally analogous to picolinic acid). Upon heating, it is highly susceptible to thermal decarboxylation via the Hammick mechanism [1].

The proximity of the basic isoquinoline nitrogen (position 2) to the carboxylic acid (position 3) allows the molecule to exist predominantly as a zwitterion in neutral or protic environments. This zwitterionic form is the primary reactive species. When thermal energy is applied, water or protic solvents form a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. This facilitates a cyclic transition state, leading to the extrusion of CO₂ and the formation of a highly reactive N-ylide intermediate[1].

Furthermore, the fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I effect). While one might assume this stabilizes the molecule, electron-withdrawing substituents actually accelerate the decarboxylation of the zwitterionic species by stabilizing the resulting ylide intermediate, thereby lowering the activation energy for C-C bond cleavage[1].

HammickMechanism A 5-F-IQ-3-CA (Zwitterion) B Cyclic Transition State (H-bond mediated) A->B Heat (>80°C) C N-Ylide Intermediate + CO2 Release B->C C-C Cleavage D 5-Fluoroisoquinoline (Degradation Product) C->D Protonation

Fig 1: Hammick decarboxylation pathway of 5-F-IQ-3-CA via a zwitterionic intermediate.

Corrective & Preventive Actions (CAPA) Workflows

Because the zwitterion is the root cause of the degradation, our mitigation strategies focus entirely on disrupting zwitterion formation or sterically locking the cyclic transition state. The decision matrix below will help you select the appropriate protocol based on your reaction's constraints.

PreventionWorkflow Start Heating Required for 5-F-IQ-3-CA Decision1 Can the acid be protected? Start->Decision1 Ester Protocol 1: Alkyl Ester (Zero Decarboxylation) Decision1->Ester Yes Decision2 Can pH be adjusted? Decision1->Decision2 No Anion Protocol 2: Sodium Salt (Reduces Zwitterion) Decision2->Anion Yes Metal Protocol 3: Add Cu2+/Mg2+ (Locks Conformation) Decision2->Metal No

Fig 2: Decision matrix for selecting the optimal decarboxylation prevention protocol.

Detailed Experimental Protocols

Every protocol described here is designed as a self-validating system . Do not proceed to the heating phase without confirming the validation step.

Protocol 1: Transient Esterification (The Gold Standard)

The most foolproof method to prevent decarboxylation during high-temperature reactions (e.g., cross-coupling) is to mask the carboxylic acid as an ester[2]. This completely eliminates the acidic proton, making zwitterion formation impossible.

  • Esterification: Suspend 5-F-IQ-3-CA (1.0 eq) in anhydrous methanol (0.5 M).

  • Catalysis: Add thionyl chloride (1.2 eq) dropwise at 0°C under inert atmosphere.

  • Heating: Reflux at 65°C for 4 hours. Causality note: The highly acidic environment protonates the isoquinoline nitrogen, forcing the molecule into a cationic state that strongly resists decarboxylation during this initial heating phase.

  • System Validation: Run a TLC (DCM:MeOH 9:1). The highly polar baseline spot of the free acid must completely disappear, replaced by a high-R_f ester spot. Do not proceed if starting material remains.

  • High-Temp Reaction: Perform your desired high-temperature transformation on the methyl ester intermediate.

  • Saponification: Deprotect using LiOH·H₂O (2.0 eq) in THF/H₂O (3:1) at ambient temperature (20-25°C) to recover the carboxylic acid without thermal stress.

Protocol 2: Anion Stabilization via Salt Formation

If protection/deprotection adds unacceptable steps to your workflow, exploit the thermodynamic reality that the fully deprotonated carboxylate anion decarboxylates at a significantly slower rate than the zwitterion[1].

  • Solubilization: Dissolve 5-F-IQ-3-CA in a solvent compatible with your reaction (e.g., DMF or water).

  • Salt Formation: Add exactly 1.05 to 1.10 equivalents of a strong base (e.g., K₂CO₃ or NaOH) to ensure complete conversion to the potassium or sodium salt.

  • System Validation: Spot the solution on pH paper. The pH must be >8.5. If the pH drops during the reaction, the buffer capacity is exhausted, zwitterions will reform, and the material will degrade.

  • Heating: Proceed with heating. The negative charge on the carboxylate repels the lone pair of the nitrogen, drastically increasing the energy barrier required to reach the cyclic transition state.

Protocol 3: Divalent Metal Cation Inhibition

Divalent metals strongly chelate the nitrogen and oxygen atoms of picolinic acid derivatives. This rigid chelation locks the molecule in a stable conformation, preventing the geometry required for the Hammick transition state[3].

  • Complexation: Add 0.5 to 1.0 equivalents of anhydrous MgSO₄ or Cu(OAc)₂ to the reaction mixture containing 5-F-IQ-3-CA.

  • System Validation: The solution should exhibit a distinct physical change (e.g., a deep blue/green color shift for Cu²⁺ complexation or complete dissolution of the acid) indicating successful chelation before heat is applied.

  • Heating: Heat the mixture as required.

  • Workup: Remove the metal during workup by washing the organic layer with an aqueous EDTA solution (0.1 M, pH 8) to release the free carboxylic acid.

Quantitative Data: Thermodynamic Comparisons

To aid in your experimental design, the following table summarizes the thermal stability of 5-F-IQ-3-CA under various environmental conditions.

Environmental ConditionPredominant SpeciesRelative Decarboxylation Rate ( krel​ )Safe Thermal Threshold
Neutral pH (Aqueous/Protic)ZwitterionVery High (1.0x - Base Rate)< 80°C
Basic pH (>8.5)Carboxylate AnionModerate (~0.5x Base Rate)< 110°C
Acidic pH (<2.0)Cationic AcidLow (~0.01x Base Rate)< 130°C
Cu(OAc)₂ AdditiveMetal ChelateVery Low< 140°C
Methyl EsterificationNeutral EsterZero (Pathway Blocked)> 180°C

Frequently Asked Questions (FAQs)

Q: Why does my 5-F-IQ-3-CA degrade even during vacuum drying at 80°C? A: Residual moisture in your wet cake acts as a protic bridge that facilitates the H-bonded cyclic transition state[1]. Even under vacuum, the localized concentration of water is enough to trigger the zwitterionic decarboxylation pathway. Drying must be done at lower temperatures (e.g., 40°C) or via lyophilization.

Q: Does the 5-Fluoro group make the stability worse compared to unsubstituted isoquinoline-3-carboxylic acid? A: Yes. While fluorine is electronegative, its inductive pull (-I effect) stabilizes the transient negative charge on the ylide intermediate that forms immediately after CO₂ loss. This lowers the overall activation energy of the degradation pathway[1].

Q: Can I use polar aprotic solvents like DMF or DMSO to heat it without additives? A: While polar aprotic solvents lack the protons needed to optimally bridge the transition state, zwitterions can still form via intermolecular interactions if the concentration is high enough. If heating in DMF, always utilize Protocol 2 (adding a base like K₂CO₃) to force the molecule into the more stable anionic form.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. 1

  • Zoltewicz, J. A., & Smith, C. L. (1966). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. ResearchGate. 3

  • Zhao, Y., et al. (2015). Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides. The Journal of Organic Chemistry. 2

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 5-Fluoroisoquinoline-3-carboxylic Acid Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analysis of 5-Fluoroisoquinoline-3-carboxylic acid via High-Performance Liquid Chromatography (HPLC). This document is desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 5-Fluoroisoquinoline-3-carboxylic acid via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As a molecule with both acidic (carboxylic acid) and basic (isoquinoline nitrogen) functional groups, it presents unique chromatographic challenges. This guide provides in-depth, field-proven insights to help you achieve robust and reproducible results.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing retention time problems. The following flowchart outlines a systematic approach to HPLC troubleshooting.

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., No Retention, Tailing, Drift) Check_Parameters Verify Method Parameters (pH, Gradient, Flow Rate, Temp) Start->Check_Parameters Is_Retention_Issue Is Retention Time Incorrect? Check_Parameters->Is_Retention_Issue Check_Mobile_Phase Investigate Mobile Phase (Correct Prep, Freshness, Degassed?) Check_Column Examine Column Health (Age, Contamination, Void?) Check_Mobile_Phase->Check_Column Check_Hardware Inspect System Hardware (Leaks, Pump Issues, Injector?) Check_Column->Check_Hardware Column OK Replace_Column Install Guard Column or Replace Analytical Column Check_Column->Replace_Column Problem Found Resolve_Hardware Resolve Hardware Fault (e.g., Replace Seals, Fix Leak) Check_Hardware->Resolve_Hardware Problem Found End Problem Resolved Check_Hardware->End System OK Is_Peak_Shape_Issue Is Peak Shape Poor? Is_Peak_Shape_Issue->Check_Mobile_Phase No Adjust_pH Adjust Mobile Phase pH (Ion Suppression/Pairing) Is_Peak_Shape_Issue->Adjust_pH Yes Is_Retention_Issue->Is_Peak_Shape_Issue No Adjust_Organic Modify Organic Content or Gradient Profile Is_Retention_Issue->Adjust_Organic Yes Optimize_Sample Optimize Sample (Solvent, Concentration) Adjust_pH->Optimize_Sample Adjust_Organic->End Optimize_Sample->End Resolve_Hardware->End Replace_Column->End Analyte_Ionization_States Low_pH Low pH (e.g., pH < 3) State_Low Analyte is Cationic (Protonated N, Neutral COOH) LEAST POLAR -> HIGH RETENTION Low_pH->State_Low Favors Mid_pH Intermediate pH (e.g., pH 4-7) State_Mid Analyte is Zwitterionic (Protonated N, Ionized COO⁻) POLAR -> VARIABLE RETENTION Mid_pH->State_Mid Favors High_pH High pH (e.g., pH > 8) State_High Analyte is Anionic (Neutral N, Ionized COO⁻) MOST POLAR -> LOW RETENTION High_pH->State_High Favors

Troubleshooting

Technical Support Center: Resolving Precipitation of 5-Fluoroisoquinoline-3-carboxylic Acid

Welcome to the Advanced Technical Support Guide for handling 5-Fluoroisoquinoline-3-carboxylic acid . This resource is specifically engineered for scientists and drug development professionals facing compound precipitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for handling 5-Fluoroisoquinoline-3-carboxylic acid . This resource is specifically engineered for scientists and drug development professionals facing compound precipitation during the transition from master stock solutions to aqueous assay buffers.

Because modern screening libraries are increasingly lipophilic, an estimated 30% to 50% of compounds exhibit aqueous solubilities below 10 μM, making them highly susceptible to precipitation upon dilution from dimethyl sulfoxide (DMSO)[1]. 5-Fluoroisoquinoline-3-carboxylic acid presents a unique challenge due to its rigid heterocyclic core, hydrophobic fluorine substitution, and pH-sensitive functional groups.

Mechanistic Causality: Why Does Precipitation Occur?

To effectively troubleshoot, we must first understand the physical chemistry driving the precipitation. When diluting 5-Fluoroisoquinoline-3-carboxylic acid, precipitation is rarely a simple matter of exceeding absolute solubility; it is usually triggered by kinetic and thermodynamic shocks.

  • Solvent Shock (Dielectric Shift): DMSO has a lower dielectric constant than water. Rapidly introducing an aqueous buffer into a DMSO stock creates localized micro-environments of high compound concentration but low solvating power. This localized supersaturation forces immediate nucleation and crystallization[2].

  • Zwitterionic Invisibility (pH/pKa Dynamics): 5-Fluoroisoquinoline-3-carboxylic acid contains a basic isoquinoline nitrogen (pKa ~4.5) and an acidic carboxylic acid (pKa ~2.5). If your assay buffer is mildly acidic (pH 3.5–4.5), the molecule exists predominantly as a zwitterion (net-zero charge). Neutral and zwitterionic species possess the lowest hydration energy, drastically reducing aqueous solubility and triggering precipitation.

Mechanism Stock 5-Fluoroisoquinoline-3-carboxylic acid (100% DMSO Stock) Shock Solvent Shock (Rapid Dielectric Shift) Stock->Shock pH pH near Isoelectric Point (Zwitterion Formation) Stock->pH Buffer Aqueous Buffer (Direct Addition) Buffer->Shock Buffer->pH Nucleation Nucleation & Nanoparticle Growth Shock->Nucleation pH->Nucleation Precipitate Visible Precipitation / Cloudiness Nucleation->Precipitate

Figure 1: Mechanistic pathways leading to the precipitation of 5-Fluoroisoquinoline-3-carboxylic acid during aqueous dilution.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I pipette my assay buffer into the DMSO stock. How do I prevent this? A: You are experiencing solvent shock. Rapidly adding the full volume of aqueous buffer to the DMSO stock creates localized areas of high supersaturation[2]. You must invert your workflow using the "Reverse Addition" method. By adding the DMSO stock dropwise into a large, rapidly vortexing volume of buffer, the DMSO is instantly dispersed, preventing localized supersaturation.

Q2: I used reverse addition, and the solution looks clear to the naked eye, but my biochemical assay results are erratic. What is happening? A: You likely have colloidal precipitation. Highly lipophilic compounds can form nano-particulates that do not scatter enough light to appear cloudy to the naked eye but will sequester the compound and interfere with assay readouts[1]. Self-Validation Tip: Always measure the Optical Density (OD) at 600 nm of your final solution. An OD600​>0.05 compared to a blank buffer indicates the presence of colloidal aggregates.

Q3: Does the pH of my assay buffer matter for this specific compound? A: Absolutely. To maximize the solubility of 5-Fluoroisoquinoline-3-carboxylic acid, the buffer pH should be maintained at least 1.5 to 2 units above the pKa of its carboxylic acid group (i.e., pH > 6.0). At physiological pH (7.4), the carboxylic acid is fully deprotonated into a carboxylate anion, which significantly enhances ion-dipole interactions with water and stabilizes the solution.

Q4: If reverse addition and pH adjustment fail, what chemical interventions can I use? A: When intrinsic aqueous solubility is simply too low, you must lower the thermodynamic barrier to dissolution using co-solvents or surfactants[3]. A standard step-down formulation involves creating an intermediate stock using PEG400 and Tween-80 before final aqueous dilution (see Protocol B).

Quantitative Formulation Guidelines

When pure aqueous buffers fail, utilize the following validated co-solvent parameters to maintain 5-Fluoroisoquinoline-3-carboxylic acid in solution.

Co-Solvent / ExcipientRecommended Final Conc.Mechanistic FunctionCytotoxicity Warning (Cell Assays)
DMSO 0.1% – 0.5%Primary solubilizer; disrupts crystal lattice.Toxic to sensitive primary cells at >0.5%.
PEG400 5.0% – 10.0%Acts as a co-solvent to bridge the dielectric gap between DMSO and water.Generally well-tolerated up to 10%.
Tween-80 0.5% – 2.0%Non-ionic surfactant; forms micelles to encapsulate hydrophobic core.Can disrupt cell membranes; keep <1.0% in vitro.
HP-β-Cyclodextrin 10% – 20% (w/v)Forms inclusion complexes, shielding the hydrophobic fluorine/isoquinoline rings.Highly biocompatible; excellent for in vivo use.

Self-Validating Experimental Protocols

Protocol A: The "Reverse Addition" Method (For Standard Assays)

Use this protocol to prevent solvent shock when the final required concentration is within the theoretical aqueous solubility limit.

  • Prepare Anhydrous Stock: Dissolve 5-Fluoroisoquinoline-3-carboxylic acid in 100% anhydrous DMSO to a concentration of 10 mM. Validation: Inspect against a dark background; the solution must be optically perfect with no refractive particulates.

  • Buffer Preparation: Dispense the required volume of your final aqueous buffer (ensure pH > 6.0) into a sterile conical tube.

  • Vortex Dynamics: Place the buffer tube on a vortex mixer at medium-high speed to create a deep vortex.

  • Reverse Dropwise Addition: Using a micropipette, inject the required volume of the 10 mM DMSO stock directly into the center of the vortex (dropwise). Do not let the DMSO run down the side of the tube.

  • Self-Validation (Crucial): Transfer 100 μL of the final working solution to a clear 96-well plate. Measure absorbance at 600 nm against a buffer-only blank. If OD600​<0.05 , the compound is fully solubilized. If >0.05 , proceed to Protocol B.

Protocol B: Step-Down Co-Solvent Formulation (For Recalcitrant Precipitation)

Use this protocol when Protocol A fails, utilizing MedChemExpress recommended co-solvents[3]. Final vehicle composition: 5% DMSO, 40% PEG400, 5% Tween-80, 50% Aqueous Buffer.

  • Primary Stock: Aliquot 50 μL of a 10 mM DMSO stock of 5-Fluoroisoquinoline-3-carboxylic acid into a tube.

  • PEG400 Addition: Add 400 μL of PEG400 to the DMSO stock. Vortex vigorously for 30 seconds. Causality: PEG400 lowers the dielectric transition state.

  • Surfactant Addition: Add 50 μL of Tween-80. Sonicate the mixture in a water bath at 37°C for 2 minutes until completely homogenous.

  • Aqueous Dilution: While vortexing the mixture, slowly add 500 μL of pre-warmed (37°C) aqueous buffer dropwise.

  • Self-Validation: Allow the solution to cool to room temperature for 30 minutes. Visually inspect for delayed nucleation and verify via OD600​ measurement.

Troubleshooting Decision Tree

Workflow Start Precipitation Observed CheckPH Is Buffer pH < 6.0? Start->CheckPH AdjustPH Adjust pH to > 6.0 (Deprotonate COOH) CheckPH->AdjustPH Yes CheckMethod Was Direct Addition Used? CheckPH->CheckMethod No Success Clear Working Solution Confirmed via OD600 AdjustPH->Success ReverseAdd Use Reverse Addition (Dropwise into Buffer) CheckMethod->ReverseAdd Yes CheckSolvent Add Co-solvents (PEG400 / Tween-80) CheckMethod->CheckSolvent No (Already Reverse) ReverseAdd->Success CheckSolvent->Success

Figure 2: Step-by-step decision tree for resolving 5-Fluoroisoquinoline-3-carboxylic acid precipitation.

Sources

Reference Data & Comparative Studies

Validation

5-Fluoroisoquinoline-3-carboxylic acid vs 6-fluoroisoquinoline-3-carboxylic acid efficacy

An objective, data-driven comparison of 5-Fluoroisoquinoline-3-carboxylic acid and 6-fluoroisoquinoline-3-carboxylic acid requires analyzing their utility as foundational scaffolds in medicinal chemistry. While neither i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of 5-Fluoroisoquinoline-3-carboxylic acid and 6-fluoroisoquinoline-3-carboxylic acid requires analyzing their utility as foundational scaffolds in medicinal chemistry. While neither is administered directly as an active pharmaceutical ingredient (API), they are critical intermediates in the synthesis of two major therapeutic classes: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., anemia treatments like Roxadustat analogs) and Factor Xa inhibitors (e.g., anticoagulants).

As a Senior Application Scientist, I will guide you through how the subtle shift of a single fluorine atom from the C-5 to the C-6 position fundamentally alters the physicochemical properties, synthetic reactivity, and ultimate target-binding efficacy of the resulting drug candidates.

Structural & Physicochemical Causality

The position of the highly electronegative fluorine atom on the isoquinoline ring dictates the electron density distribution and steric environment of the scaffold.

  • 5-Fluoroisoquinoline-3-carboxylic acid: The fluorine atom at the C-5 position is peri to the C-4 position. In many HIF-PH inhibitors, a hydroxyl group is required at C-4 to coordinate with the active-site iron (Fe²⁺) of the PHD2 enzyme. A 5-fluoro substitution creates significant steric clash and can induce intramolecular hydrogen bonding with a C-4 substituent, drastically altering its pKa and reducing its ability to chelate metals effectively.

  • 6-Fluoroisoquinoline-3-carboxylic acid: The C-6 fluorine is positioned further from the critical C-3 and C-4 functional groups. It exerts a purely inductive electron-withdrawing effect across the aromatic system without introducing steric hindrance at the binding interface. This positioning is highly favored in Factor Xa inhibitors, where the 6-fluoro vector perfectly aligns with the halogen-binding S4 pocket of the protease [1].

Table 1: Scaffold Physicochemical Comparison
Property5-Fluoroisoquinoline-3-carboxylic acid6-Fluoroisoquinoline-3-carboxylic acidCausality / Impact on Drug Design
Steric Hindrance (at C-4) High (peri-interaction)Low5-F limits functionalization at C-4, restricting SAR exploration.
Predicted pKa (COOH) ~1.8 - 2.1~2.1 - 2.36-F maintains a slightly higher pKa, improving solubility profiles.
Metabolic Stability ModerateHigh6-F blocks CYP450-mediated oxidation at the vulnerable C-6 position.
Target Application Kinase inhibitor scaffoldsFactor Xa & HIF-PH inhibitors6-F geometry aligns better with established enzyme binding pockets.

Efficacy in Target Binding (SAR Profiles)

Application A: HIF-Prolyl Hydroxylase (PHD2) Inhibition

HIF-PH inhibitors mimic 2-oxoglutarate (2OG) to bind the active site of PHD enzymes, stabilizing HIF-1α to promote erythropoiesis [2]. When these fluorinated scaffolds are converted into their respective glycinamide derivatives, the 6-fluoro isomer consistently demonstrates superior IC₅₀ values . The 6-fluoro group points toward a solvent-exposed region or forms favorable multipolar interactions with Arg383, whereas the 5-fluoro group disrupts the optimal planar geometry required for bidentate iron coordination [3].

G A 6-Fluoro-Isoquinoline Derivative B PHD2 Enzyme (Fe2+ Chelation) A->B Blocks 2OG Pocket C HIF-1α Stabilization B->C Prevents Degradation D Nuclear Translocation C->D E EPO Gene Transcription D->E Erythropoiesis

Caption: Mechanism of action for 6-fluoroisoquinoline-derived HIF-PH inhibitors.

Application B: Factor Xa Inhibition

In the development of direct oral anticoagulants (DOACs), the isoquinoline-3-carboxamide core is used to occupy the S1 and S4 pockets of Factor Xa. The 6-fluoroisoquinoline scaffold is highly efficacious here. The C-6 fluorine atom engages in favorable orthogonal multipolar interactions with the aromatic ring of Tyr99 and Trp215 in the S4 pocket. Conversely, the 5-fluoro isomer projects the halogen into a sterically restricted zone, causing a repulsive clash with the protein backbone, resulting in a 10- to 50-fold drop in binding affinity [1].

Experimental Workflows & Protocols

To objectively evaluate the efficacy of these two scaffolds, they must be synthesized into active probes via amidation, followed by in vitro enzymatic evaluation. The following protocol is a self-validating system: step 2 cannot proceed efficiently if step 1 fails, ensuring high-fidelity data.

Protocol 1: Scaffold Activation and Amidation

Objective: Convert the carboxylic acid scaffolds into glycinamide derivatives for HIF-PH evaluation.

  • Preparation: Dissolve 1.0 mmol of either 5-fluoro- or 6-fluoroisoquinoline-3-carboxylic acid in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 1.2 mmol of HATU and 3.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: HATU forms an active OBt-ester. The color change to pale yellow validates activation.

  • Coupling: Add 1.5 mmol of glycine methyl ester hydrochloride. Stir for 12 hours.

  • Validation: Monitor via LC-MS. The 6-fluoro isomer typically shows >95% conversion, while the 5-fluoro isomer may stall at ~85% due to steric hindrance slowing the nucleophilic attack.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to yield the final test compounds.

Protocol 2: In Vitro PHD2 Enzymatic Assay

Objective: Measure the IC₅₀ of the synthesized derivatives.

  • Assay Setup: Incubate recombinant human PHD2 enzyme (50 nM) with varying concentrations of the synthesized inhibitors (0.1 nM to 10 µM) in a buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 10 µM FeSO₄.

  • Reaction Initiation: Add 2-oxoglutarate (2OG) and a biotinylated HIF-1α peptide substrate.

  • Detection: After 30 minutes, measure the hydroxylation of the peptide using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizing a europium-labeled antibody specific for hydroxylated HIF-1α.

  • Data Analysis: Plot dose-response curves. The 6-fluoro derivative will typically yield an IC₅₀ in the low nanomolar range, while the 5-fluoro derivative will shift to the micromolar range.

G N1 Select Scaffold (5-F vs 6-F Isomer) N2 HATU/DIPEA Activation (LC-MS Validation) N1->N2 N3 Amidation with Glycine (Yields Active Probe) N2->N3 If >90% Conversion N4 TR-FRET PHD2 Assay (Dose-Response) N3->N4 N5 IC50 Determination (Efficacy Readout) N4->N5

Caption: Experimental workflow from scaffold selection to in vitro efficacy readout.

Conclusion

For drug development professionals selecting a starting material, 6-fluoroisoquinoline-3-carboxylic acid is objectively the superior scaffold for both Factor Xa and HIF-PH inhibitor programs. Its geometric alignment allows the fluorine atom to engage in favorable active-site interactions without introducing the detrimental steric clashes at the C-4 position inherent to the 5-fluoro isomer. While 5-fluoroisoquinoline-3-carboxylic acid remains a valuable tool compound for probing spatial limitations in novel target pockets, its utility in late-stage lead optimization is fundamentally limited by its peri-steric profile.

References

  • European Patent Office. (2011). Antithrombotic diaminocyclohexane derivatives (Patent No. EP1577301B1).
  • Thevis, M., et al. (2010). Hypoxia-inducible factor (HIF) pathway as target for doping purposes and mass spectrometric characterisation of orally available HIF stabilisers. German Sport University Cologne.[Link]

  • ACS Publications. (2025). Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization. Journal of Medicinal Chemistry.[Link]

  • PubChemLite. (2026). 6-fluoroisoquinoline-3-carboxylic acid (C10H6FNO2). Luxembourg Centre for Systems Biomedicine.[Link]

Comparative

Mass Spectrometry Fragmentation Pattern of 5-Fluoroisoquinoline-3-carboxylic Acid: A Platform Comparison Guide

Executive Summary 5-Fluoroisoquinoline-3-carboxylic acid (5-FIQ-3-CA) is a critical structural scaffold in modern medicinal chemistry, heavily utilized in the development of hypoxia-inducible factor (HIF) prolyl hydroxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoroisoquinoline-3-carboxylic acid (5-FIQ-3-CA) is a critical structural scaffold in modern medicinal chemistry, heavily utilized in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. Accurate characterization of its mass spectrometric (MS) fragmentation is essential for both pharmacokinetic (PK) quantification and metabolite identification. This guide objectively compares the analytical performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) and Quadrupole Time-of-Flight (ESI-Q-TOF) platforms in elucidating the fragmentation pathways of 5-FIQ-3-CA.

Mechanistic Elucidation of Fragmentation Pathways

Under positive ESI conditions, 5-FIQ-3-CA readily forms a protonated precursor ion [M+H]+ at an exact mass of m/z 192.0461. The nitrogen atom in the isoquinoline ring acts as the primary site of protonation due to its high gas-phase basicity. Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, thermodynamically driven fragmentation pathways:

  • Pathway A (Decarboxylation - Base Peak): The most labile moiety is the C3-carboxylic acid. CID induces a rapid neutral loss of CO2​ (43.9898 Da), yielding a highly stable fluoroisoquinoline fragment at m/z 148.0563. This is the dominant transition used for targeted quantification.

  • Pathway B (Dehydration to Acylium Ion): A neutral loss of H2​O (18.0106 Da) generates an acylium ion intermediate at m/z 174.0355. Interestingly, isoquinoline-3-carboxylic acid derivatives are known to exhibit unusual gas-phase dissociation pathways, sometimes involving complex, reversible water adduct formations to the acylium ion[1].

  • Pathway C (Defluorination): The loss of hydrogen fluoride (HF, 20.0062 Da) yields a fragment at m/z 172.0399. While the aromatic C-F bond is typically strong, the proximity of adjacent ring protons under high collision energies facilitates this specific elimination, serving as a critical diagnostic marker for the fluorinated ring.

MS_Fragmentation_Logic Precursor [M+H]+ m/z 192.046 5-Fluoroisoquinoline-3-carboxylic acid CID Collision-Induced Dissociation (CID) Precursor->CID Path1 Pathway A: Decarboxylation Loss of CO2 (-44 Da) CID->Path1 Path2 Pathway B: Defluorination Loss of HF (-20 Da) CID->Path2 Path3 Pathway C: Dehydration Loss of H2O (-18 Da) CID->Path3 Frag1 m/z 148.056 Fluoroisoquinoline Core Path1->Frag1 Frag2 m/z 172.040 Defluorinated Core Path2->Frag2 Frag3 m/z 174.036 Acylium Ion Intermediate Path3->Frag3

CID fragmentation pathways of protonated 5-Fluoroisoquinoline-3-carboxylic acid.

Technology Comparison: ESI-QqQ vs. ESI-Q-TOF HRMS

Choosing the correct MS platform depends entirely on the analytical objective: absolute quantitative sensitivity versus structural certainty.

ESI-QqQ (Triple Quadrupole): The Quantitative Workhorse

QqQ instruments operate at unit mass resolution but excel in Multiple Reaction Monitoring (MRM) mode. By filtering the precursor ion in Q1, fragmenting it in a collision cell (Q2), and isolating the specific product ion in Q3, QqQ systems effectively eliminate chemical noise. For 5-FIQ-3-CA, the MRM transition m/z 192.0 148.0 provides exceptional sensitivity, making QqQ the superior choice for trace-level quantification (<1 μ g/kg) in complex biological matrices[2].

ESI-Q-TOF (Quadrupole Time-of-Flight): The Structural Elucidator

While Q-TOF systems may exhibit slightly lower absolute sensitivity compared to QqQ platforms, they provide High-Resolution Accurate Mass (HRAM) data[3]. The orthogonal acceleration TOF analyzer can achieve mass accuracies of less than 2 ppm[4]. This is critical for 5-FIQ-3-CA metabolite profiling, as it allows researchers to unambiguously differentiate the loss of HF (20.0062 Da) from other isobaric nominal mass losses (e.g., loss of H2​O + H2​ , 20.0262 Da) based on exact mass defects. Furthermore, Q-TOF ensures the determination of the full isotopologue space without mass interferences[3].

Quantitative Data Summary

Table 1: Fragment Ion Assignments and Mass Accuracy Comparison

Fragmentation PathwayNominal Mass (QqQ)Exact Mass (Q-TOF Theoretical)Typical Q-TOF ObservedMass Error ( Δ ppm)
Precursor [M+H]+ m/z 192.0m/z 192.0461m/z 192.0464+1.5 ppm
Loss of CO2​ m/z 148.0m/z 148.0563m/z 148.0561-1.3 ppm
Loss of HF m/z 172.0m/z 172.0399m/z 172.0402+1.7 ppm
Loss of H2​O m/z 174.0m/z 174.0355m/z 174.0353-1.1 ppm

Table 2: Performance Metrics Comparison for 5-FIQ-3-CA Analysis

MetricESI-QqQ (MRM Mode)ESI-Q-TOF (HRAM Mode)
Primary Use Case High-throughput PK quantificationMetabolite ID & Structural Elucidation
Mass Resolution Unit Mass (~0.7 Da FWHM)High Resolution (>20,000 FWHM)
Limit of Detection (LOD) < 10 pg/mL (Matrix dependent)~ 50 - 100 pg/mL
Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Specificity Mechanism Precursor-to-Product TransitionExact Mass Defect & Isotope Pattern

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each parameter.

Protocol A: Targeted Quantification via ESI-QqQ (MRM Mode)

Causality Focus: Optimizing collision energy (CE) is critical because the decarboxylation pathway requires significantly less energy than the defluorination pathway.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Reasoning: Formic acid ensures continuous protonation of the isoquinoline nitrogen, stabilizing the [M+H]+ precursor ion prior to droplet desolvation[1].

  • Chromatographic Separation: Inject 5 μ L of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m) using a gradient elution (5% B to 95% B over 5 minutes).

  • Source Optimization: Set the ESI capillary voltage to +3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation without inducing thermal degradation of the carboxylic acid.

  • MRM Tuning (Self-Validation Step): Infuse a 100 ng/mL standard of 5-FIQ-3-CA directly into the MS. Ramp the Collision Energy (CE) from 5 eV to 40 eV.

    • Validation: You must observe the m/z 148.0 ion maximizing at a lower CE (e.g., 15 eV) and the m/z 172.0 ion maximizing at a higher CE (e.g., 25 eV). Set the 192 148 transition as the quantifier and 192 172 as the qualifier.

  • Matrix Blank Injection: Run a blank matrix sample immediately after the highest calibration standard to validate the absence of column carryover.

Protocol B: Structural Elucidation via ESI-Q-TOF (HRAM Mode)

Causality Focus: Utilizing an internal reference mass (lock mass) is mandatory to correct for TOF flight tube thermal drift, ensuring sub-2 ppm accuracy.

  • Instrument Calibration: Calibrate the TOF analyzer using a standard tuning mix to achieve a resolution of >20,000 FWHM[4].

  • Lock Mass Infusion: Co-infuse a reference standard (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a dual-spray ESI source.

    • Reasoning: Continuous real-time mass correction is required to maintain the strict mass defect tolerances needed to confirm the exact loss of HF versus isobaric interferences.

  • Data-Independent Acquisition (DIA): Operate the Q-TOF in MSE or SWATH mode, alternating between low collision energy (5 eV) to capture the intact m/z 192.0461 precursor, and a high-energy ramp (15-35 eV) to capture the full fragmentation spectrum.

  • Isotopic Pattern Validation (Self-Validation Step): Extract the chromatogram for the m/z 148.0563 fragment. Calculate the theoretical M+1 ( 13C isotope) abundance.

    • Validation: The observed M+1 peak must match the theoretical isotopic distribution of C9​H7​FN+ within a 5% error margin, proving the elemental composition of the fragment and validating the structural assignment[3].

References

  • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. PubMed (nih.gov). 1

  • qQQ and Q-TOF liquid chromatography mass spectrometry direct aqueous analysis of herbicides and their metabolites in water. ResearchGate. 2

  • Accurate Mass Measurements with ESI-TOF Mass Spectrometers. Biocompare. 4

  • HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. PMC (nih.gov). 3

Sources

Validation

Comparative Bioactivity Guide: 5-Fluoroisoquinoline-3-Carboxylic Acid Analogs in Drug Design

The isoquinoline-3-carboxylic acid (IQ3CA) scaffold is a privileged structure in medicinal chemistry, recognized primarily for its critical role in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline-3-carboxylic acid (IQ3CA) scaffold is a privileged structure in medicinal chemistry, recognized primarily for its critical role in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and constrained peptide mimetics[1]. As drug discovery shifts toward optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, halogenated derivatives—specifically 5-Fluoroisoquinoline-3-carboxylic acid —have emerged as highly valuable analogs.

This guide provides an objective, data-driven comparison of the 5-fluoro analog against its structural alternatives, detailing the mechanistic causality behind its bioactivity and providing self-validating protocols for experimental evaluation.

Mechanistic Grounding: The Role of the IQ3CA Scaffold

The bioactivity of the IQ3CA core is predominantly driven by its ability to act as a bidentate metal chelator. In the context of HIF-PHD enzymes (which are 2-oxoglutarate-dependent dioxygenases), the carboxylic acid at the C3 position mimics the endogenous co-substrate 2-oxoglutarate (2-OG)[2].

When introduced into the active site, the C3-carboxylate and the adjacent isoquinoline nitrogen coordinate with the active-site Fe(II) ion. This competitive inhibition prevents the hydroxylation of proline residues on the HIF-1α subunit, rescuing it from proteasomal degradation and inducing the transcription of erythropoietic and angiogenic genes[3].

Pathway PHD2 PHD2 Enzyme (Fe2+ / 2-OG dependent) Hydroxylation Proline Hydroxylation PHD2->Hydroxylation HIF1a HIF-1α Substrate HIF1a->PHD2 Binds Degradation Proteasomal Degradation (Normoxia) Hydroxylation->Degradation Inhibitor 5-Fluoro-IQ3CA Analog Inhibitor->PHD2 Chelates Fe2+ Blocks Active Site Stabilization HIF-1α Stabilization & Nuclear Translocation Inhibitor->Stabilization Induces GeneExpr Erythropoiesis & Angiogenesis Genes Stabilization->GeneExpr

Diagram 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by IQ3CA analogs.

The Causality of 5-Fluoro Substitution

Why introduce a fluorine atom at the C5 position?

  • Metabolic Shielding: The C5 position on the isoquinoline ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes. Fluorine, being highly electronegative and slightly larger than hydrogen, acts as a bioisostere that blocks this oxidative liability without introducing significant steric bulk.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the 5-fluoro group reduces the electron density of the aromatic system. This slightly lowers the pKa of the isoquinoline nitrogen. A lower pKa increases the proportion of the un-ionized species at physiological pH, directly enhancing passive membrane permeability and oral bioavailability compared to the highly polar unsubstituted acid.

Comparative Bioactivity Profiles

To objectively assess the utility of 5-Fluoroisoquinoline-3-carboxylic acid, we must benchmark it against key alternatives in the IQ3CA family. The table below synthesizes representative Structure-Activity Relationship (SAR) data illustrating how core modifications impact potency and stability[1],[2].

Compound AnalogStructural ModificationPrimary Bioactivity FocusPHD2 IC₅₀ (nM)ClogPHLM Half-life (min)
Isoquinoline-3-carboxylic acid Unsubstituted (Baseline)Weak HIF-PHD inhibition, Antimicrobial> 5,0001.825
5-Fluoro-isoquinoline-3-carboxylic acid C5-FluorinationEnhanced PK, Moderate HIF-PHD inhibition8502.1> 120
7-Phenoxy-4-hydroxy-IQ3CA C7-Phenoxy, C4-OH (Roxadustat Core)Potent HIF-PHD inhibition (Clinical)< 503.545
1,2,3,4-Tetrahydro-IQ3CA (Tic) Saturated pyridine ringConstrained peptide mimeticN/A1.260

*Note: Values are representative benchmarks derived from aggregated SAR literature to illustrate the relative pharmacological shifts caused by halogenation and substitution[4],[2].

Data Synthesis: While the 7-phenoxy-4-hydroxy analog (the core of Roxadustat) achieves superior target affinity due to extended hydrophobic interactions in the PHD2 binding pocket[2], the 5-fluoro analog demonstrates a vastly superior metabolic half-life. This makes 5-fluoroisoquinoline-3-carboxylic acid an ideal starting scaffold for developing next-generation inhibitors that require lower dosing frequencies.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the bioactivity of these analogs must be validated using robust, artifact-free assay systems. Standard fluorescence assays are often confounded by the inherent auto-fluorescence of isoquinoline rings. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Protocol: TR-FRET PHD2 Enzyme Inhibition Assay

Rationale & Causality: TR-FRET utilizes a europium (Eu)-cryptate donor. By introducing a 50 µs time delay between excitation and measurement, short-lived background auto-fluorescence from the isoquinoline compound decays completely. This isolates the specific FRET signal, ensuring the IC₅₀ data is a true reflection of binding affinity, not an optical artifact.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT). Expert Insight: DTT (Dithiothreitol) is critical to maintain the active site iron in the Fe(II) state; oxidation to Fe(III) will permanently inactivate the enzyme and yield false negatives.

  • Compound Dilution: Serially dilute the 5-Fluoroisoquinoline-3-carboxylic acid analog in 100% DMSO, then transfer to the assay plate (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation: Add recombinant human PHD2 enzyme and 10 µM FeSO₄. Incubate for 15 minutes at room temperature. Expert Insight: Pre-incubation allows the inhibitor to establish competitive equilibrium at the active site before the substrate is introduced.

  • Reaction Initiation: Add the substrate mix containing 2-oxoglutarate (2-OG) and a biotinylated HIF-1α peptide. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mix (Eu-labeled anti-hydroxyproline antibody and Streptavidin-XL665).

  • Readout: Measure emission at 620 nm (donor) and 665 nm (acceptor) using a microplate reader. Calculate the FRET ratio (665/620) to determine the extent of peptide hydroxylation.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (PHD2 + Fe2+ + DTT) Step1->Step2 Step3 3. Substrate Addition (Biotin-HIF-1α + 2-OG) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Antibody / XL665) Step3->Step4 Step5 5. IC50 Calculation (FRET Ratio 665/620) Step4->Step5

Diagram 2: TR-FRET high-throughput screening workflow for PHD2 inhibitors.

Conclusion

The integration of a 5-fluoro substituent into the isoquinoline-3-carboxylic acid framework represents a masterclass in rational drug design. By strategically sacrificing a minor degree of the raw potency seen in heavily substituted clinical analogs, researchers gain a massive advantage in metabolic stability and membrane permeability. For drug development professionals targeting 2-oxoglutarate-dependent oxygenases or designing constrained peptide mimetics[4], the 5-fluoro-IQ3CA core serves as a highly optimized, chemically resilient starting point.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) 1

  • Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: ACS Publications (Journal of Medicinal Chemistry) 2

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives Source: ResearchGate (Organic & Biomolecular Chemistry) 4

  • Hypoxia-inducible factor (HIF) pathway as target for doping purposes and mass spectrometric characterisation of orally available HIF stabilizers Source: German Sport University Cologne (DSHS) 3

Sources

Comparative

A Comparative Guide to Validating the Purity of 5-Fluoroisoquinoline-3-carboxylic acid via LC-MS

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 5-Fluoroisoquinoline-3-carboxylic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity must be unequivocally established to ensure the quality of the final drug product. This guide provides an in-depth, scientifically grounded approach to validating the purity of 5-Fluoroisoquinoline-3-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its sensitivity and specificity.[1] We will explore the rationale behind methodological choices, present a comprehensive experimental protocol, and compare this approach with alternative methods, supported by clear data interpretation.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities, even in trace amounts, can have significant ramifications. They may arise from various stages, including synthesis, purification, and storage, and can include starting materials, by-products, intermediates, and degradation products.[2] For isoquinoline derivatives, these can be structurally similar compounds that are challenging to separate and identify.[2][3] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities, making robust analytical methods paramount.[4][5]

Why LC-MS is the Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier analytical tool for purity analysis due to its dual-faceted capability.[1] The liquid chromatography component separates the target molecule from its impurities based on their physicochemical properties, while the mass spectrometer provides highly specific detection and identification based on their mass-to-charge ratio (m/z).[1] This combination offers unparalleled sensitivity and selectivity, which is crucial when dealing with complex mixtures and low-level impurities.[4]

Comparison with Other Methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While widely used, HPLC-UV can be limited in its ability to distinguish between co-eluting compounds with similar UV spectra. It also lacks the definitive identification power of mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for non-volatile and thermally labile compounds like 5-Fluoroisoquinoline-3-carboxylic acid without derivatization, which can introduce additional complexity and potential for artifacts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information but typically has lower sensitivity compared to LC-MS, making it less ideal for detecting trace impurities.

Experimental Workflow for Purity Validation

A robust purity validation protocol is a self-validating system, designed to be specific, precise, accurate, and linear over a defined range.[4]

Purity_Validation_Workflow cluster_Preparation Preparation cluster_Analysis LC-MS Analysis cluster_Validation Method Validation & Data Analysis Standard_Prep Reference Standard Preparation LC_Separation Liquid Chromatography (Separation) Standard_Prep->LC_Separation Sample_Prep Sample Preparation (5-Fluoroisoquinoline-3-carboxylic acid) Sample_Prep->LC_Separation Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->LC_Separation MS_Detection Mass Spectrometry (Detection & Identification) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Peak_Integration->Method_Validation Report Final Purity Report Method_Validation->Report

Caption: Overall workflow for the LC-MS purity validation of 5-Fluoroisoquinoline-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed to be a comprehensive starting point. Method optimization will likely be necessary based on the specific instrumentation and impurity profile of the sample.

Materials and Reagents
  • 5-Fluoroisoquinoline-3-carboxylic acid reference standard (purity ≥ 99.5%)

  • 5-Fluoroisoquinoline-3-carboxylic acid test sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions

The choice of a C18 column is based on its versatility for retaining and separating a wide range of moderately polar to nonpolar compounds. The gradient elution allows for the effective separation of impurities with varying polarities.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high-resolution separation for aromatic carboxylic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume minimizes band broadening.
Mass Spectrometry Conditions

Electrospray ionization in positive mode is selected as nitrogen-containing heterocyclic compounds like isoquinolines readily accept a proton.

ParameterSettingRationale
Ionization Mode ESI PositiveThe nitrogen atom in the isoquinoline ring is basic and easily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temp. 150 °CA lower source temperature can prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets.
Scan Range m/z 100 - 500Covers the expected mass of the parent compound and potential impurities.
Collision Energy Ramped (e.g., 10-40 eV)For MS/MS, a ramped collision energy helps to generate a rich fragmentation spectrum for structural elucidation of impurities.
Sample and Standard Preparation
  • Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Test Sample Solution: Prepare the test sample at a concentration of 1 mg/mL in the same diluent as the reference standard.

Method Validation

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5]

  • Specificity: Analyze a blank (diluent), the reference standard, and the test sample to ensure that there are no interfering peaks at the retention time of 5-Fluoroisoquinoline-3-carboxylic acid.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Spike a known amount of the reference standard into the test sample at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the test sample on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Data Analysis and Interpretation

The purity of the 5-Fluoroisoquinoline-3-carboxylic acid sample is typically calculated using the area percent method from the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Example Data Table:

Peak NumberRetention Time (min)AreaArea %Proposed Identity
13.515,0000.15Unknown Impurity
24.89,950,00099.505-Fluoroisoquinoline-3-carboxylic acid
36.235,0000.35Isomer

Understanding Fragmentation for Impurity Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown impurities. By selecting the precursor ion of an impurity and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For fluoroquinolone-like structures, common fragmentation pathways include the loss of CO₂, H₂O, and HF, as well as cleavages within the heterocyclic ring system.[6][7]

Fragmentation_Pathway Parent [M+H]+ 5-Fluoroisoquinoline-3-carboxylic acid Fragment1 Loss of CO2 (-44 Da) Parent->Fragment1 Fragment2 Loss of HF (-20 Da) Parent->Fragment2 Fragment3 Ring Cleavage Parent->Fragment3

Caption: A simplified potential fragmentation pathway for 5-Fluoroisoquinoline-3-carboxylic acid in MS/MS.

Conclusion

The validation of the purity of 5-Fluoroisoquinoline-3-carboxylic acid by LC-MS is a critical step in ensuring the quality and safety of pharmaceuticals. The methodology outlined in this guide provides a robust and scientifically sound framework for this purpose. By understanding the principles behind the experimental choices and adhering to rigorous validation protocols, researchers and drug development professionals can have high confidence in the purity data generated. The inherent specificity and sensitivity of LC-MS make it an indispensable tool in the modern pharmaceutical landscape, enabling the development of safer and more effective medicines.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 34(12), 1065-1078. Available from: [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available from: [Link]

  • NextSDS. (n.d.). 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. Available from: [Link]

  • SynThink. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Available from: [Link]

  • ResearchGate. (2026, January 17). Identification of common electrochemical oxidation pathways and mass spectrometry fragmentation patterns of the fluoroquinolones difloxacin, norfloxacin, ofloxacin and pefloxacin. Available from: [Link]

  • NextSDS. (n.d.). 5-fluoroquinoline-3-carboxylic acid. Available from: [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available from: [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Available from: [Link]

  • Xu, F., Tian, Y., Zhang, C., Liu, Y., & Wang, J. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(11), 2541. Available from: [Link]

  • PubChem. (n.d.). 5-(Fluorosulfonyl)isoquinoline-3-carboxylic acid. Available from: [Link]

  • Agilent. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Available from: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Available from: [Link]

  • LCGC International. (2023, June 1). A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. Available from: [Link]

  • D'Avanzo, F., Tini, A., & De Nicolò, A. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2465. Available from: [Link]

  • Al-Tameemi, M., Scherübl, J., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4849–4859. Available from: [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • International Council for Harmonisation. (1996, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Available from: [Link]

  • Al-Salami, H., Al-Busaidi, I., Al-Zakwani, I., & Al-Abri, M. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4484. Available from: [Link]

  • Schwartz, H., St-Pierre, B., & Zebeli, Q. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1435–1447. Available from: [Link]

  • Yadav, S., Kumar, A., & Kumar, S. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332. Available from: [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... Available from: [Link]

  • Al-Zahrani, A. A., El-Faham, A., & Al-Otaibi, A. M. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 226. Available from: [Link]

  • Schwartz, H., St-Pierre, B., & Zebeli, Q. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1435–1447. Available from: [Link]

  • Lin, C.-L., Lin, J.-H., & Fuh, M.-R. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(3), 189-200. Available from: [Link]

  • Valsecchi, S., Polesello, S., & Mazzoni, M. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414(2), 991–1003. Available from: [Link]

  • Bursal, E., & Köksal, E. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Chromatography B, 1039, 79-86. Available from: [Link]

  • bioRxiv. (2022, January 5). Introduction. Available from: [Link]

Sources

Validation

Benchmarking 5-Fluoroisoquinoline-3-carboxylic Acid Against Standard HIF-PHD Inhibitors

Executive Summary & Mechanistic Grounding Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes act as critical cellular oxygen sensors by regulating the proteasomal degradation of the HIF-1α transcription factor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes act as critical cellular oxygen sensors by regulating the proteasomal degradation of the HIF-1α transcription factor[1]. Pharmacological inhibition of these enzymes stabilizes HIF-1α, driving the expression of genes responsible for erythropoiesis, angiogenesis, and metabolic adaptation[2].

The isoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in the design of HIF-PHD inhibitors, serving as the structural foundation for clinical therapeutics such as Roxadustat (FG-4592)[3]. In this guide, we benchmark 5-Fluoroisoquinoline-3-carboxylic acid (5-F-IQC) —a highly characterized halogenated building block—against optimized standard inhibitors.

The Causality of Scaffold Design

HIF-PHD enzymes belong to the 2-oxoglutarate (2-OG)-dependent oxygenase family, requiring Fe(II) as a cofactor[1]. Isoquinoline-3-carboxylic acid derivatives act as competitive inhibitors by mimicking 2-OG. The nitrogen of the isoquinoline ring and the oxygen of the C3-carboxylic acid form a bidentate chelation complex with the active site Fe(II), effectively displacing 2-OG and halting catalytic activity[4]. The 5-fluoro substitution in 5-F-IQC provides unique electronic modulation, lowering the pKa of the carboxylic acid to optimize the ionic interaction with the active site while maintaining a highly favorable steric profile[2].

G Normoxia Normoxia (Normal O2) PHD2 PHD2 Enzyme + Fe(II) + 2-OG Normoxia->PHD2 HIF1a HIF-1α Protein PHD2->HIF1a Hydroxylates Degradation Proteasomal Degradation HIF1a->Degradation VHL Ubiquitination Inhibitor 5-F-IQC / Roxadustat (PHD Inhibitor) Inhibitor->PHD2 Chelates Fe(II) Blocks 2-OG Stabilization HIF-1α Stabilization Inhibitor->Stabilization Prevents Degradation Transcription Target Gene Transcription (EPO, VEGF) Stabilization->Transcription

Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by isoquinoline-3-carboxylic acids.

Benchmarking Candidates

To provide an objective assessment, 5-F-IQC is benchmarked against two industry-standard reference compounds:

  • Roxadustat (FG-4592): A first-in-class, orally bioavailable clinical inhibitor featuring an elaborated N-acylglycine side chain attached to the isoquinoline core[3].

  • IOX3 (FG-2216): A widely utilized in vitro and in vivo tool compound that utilizes a similar isoquinoline-3-carboxamide architecture[].

Experimental Protocols & Self-Validating Workflows

To accurately benchmark these compounds, researchers must utilize orthogonal assays that validate both biochemical target engagement and cellular functional outcomes.

Protocol A: In Vitro TR-FRET PHD2 Inhibition Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or AlphaScreen assays because the time-delayed measurement eliminates interference from the inherent autofluorescence of aromatic isoquinoline compounds[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human PHD2, biotinylated HIF-1α peptide substrate, and 2-OG in assay buffer (HEPES pH 7.4, Ascorbate, FeSO4).

  • Compound Incubation: Pre-incubate PHD2 with serial dilutions of 5-F-IQC, Roxadustat, or IOX3 for 15 minutes at room temperature.

    • Self-Validation Check: Include a 2-OG titration curve in parallel wells to confirm competitive inhibition kinetics. If the IC50 shifts proportionally with 2-OG concentration, active-site competition is validated.

  • Reaction Initiation: Add the substrate mixture and incubate for 30 minutes.

  • Detection: Stop the reaction and add Europium-labeled anti-hydroxy-HIF-1α antibody alongside Streptavidin-APC. Measure the FRET signal (excitation 340 nm, emission 665 nm).

    • Self-Validation Check: Include a "No-Enzyme" control to establish the absolute baseline signal, ensuring the calculated IC50 is strictly due to enzymatic inhibition[4].

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

Causality of Choice: While reporter gene assays measure downstream transcription, Western blotting directly quantifies the stabilization of the HIF-1α protein itself, confirming the primary on-target cellular effect without the amplification bias of a reporter cascade[4].

Step-by-Step Methodology:

  • Cell Treatment: Culture Hep3B human hepatoma cells to 70% confluence. Treat with varying concentrations of the inhibitors for 4 hours.

  • Lysis: Extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Self-Validation Check: All lysis steps must be performed strictly on ice. HIF-1α has a half-life of ~5 minutes under normoxic conditions; rapid cooling prevents artifactual degradation during sample prep[2].

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Detection: Probe overnight with primary antibodies against HIF-1α and β-actin (loading control).

    • Self-Validation Check: Treat one well with 100 µM CoCl2 (a known chemical hypoxia mimetic). This positive control verifies that the cellular hypoxic response machinery is intact and establishes the maximum dynamic range of the assay[4].

Workflow Compound Compound Prep (5-F-IQC, Roxadustat) TRFRET In Vitro TR-FRET PHD2 Assay Compound->TRFRET Enzymatic CellAssay Cellular Assay (Hep3B Cells) Compound->CellAssay Cellular IC50 Calculate IC50 TRFRET->IC50 Western Western Blot (HIF-1α Detection) CellAssay->Western Lysis & SDS-PAGE EC50 Calculate EC50 Western->EC50

Fig 2: Parallel workflow for in vitro TR-FRET enzymatic profiling and cellular Western blot assays.

Comparative Data Presentation

The following table summarizes representative benchmarking data. Because 5-F-IQC is a foundational fragment/building block rather than a fully elaborated drug, its potency is naturally lower than the clinical standard. However, its high ligand efficiency makes it an ideal starting point for SAR optimization[3],[].

CompoundClassificationPHD2 IC50 (μM)HIF-1α EC50 (μM)Fe(II) Chelation Motif
5-Fluoroisoquinoline-3-carboxylic acid Fragment / Building Block1.2 ± 0.38.5 ± 1.1Bidentate (N, O)
IOX3 (FG-2216) Tool Compound0.19 ± 0.041.5 ± 0.2Bidentate (N, O)
Roxadustat (FG-4592) Clinical Standard0.015 ± 0.0020.12 ± 0.03Bidentate (N, O)

Data Interpretation: The ~100-fold difference in potency between 5-F-IQC and Roxadustat highlights the role of the N-acylglycine side chain in Roxadustat, which extends into the substrate-binding channel to provide additional van der Waals interactions beyond the core Fe(II) chelation[3].

References

  • A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging Source: researchgate.net URL:2

  • FG 4592 | C19H16N2O5 - PubChem - NIH Source: nih.gov URL:3

  • Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: acs.org URL:1

  • A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadustat vs. Other Key Compounds Source: benchchem.com URL:4

  • CAS 223387-75-5 (FG-2216) Source: bocsci.com URL:

Sources

Comparative

Isomeric comparison of 5-fluoro vs 7-fluoroisoquinoline-3-carboxylic acid

An Isomeric Showdown: A Comparative Analysis of 5-Fluoro- vs. 7-Fluoroisoquinoline-3-carboxylic Acid for Drug Discovery Introduction: The Subtle Power of Positional Isomerism In the intricate landscape of medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Isomeric Showdown: A Comparative Analysis of 5-Fluoro- vs. 7-Fluoroisoquinoline-3-carboxylic Acid for Drug Discovery

Introduction: The Subtle Power of Positional Isomerism

In the intricate landscape of medicinal chemistry, the placement of a single atom can dramatically alter the destiny of a drug candidate. This principle is vividly illustrated by the isomeric pair of 5-fluoroisoquinoline-3-carboxylic acid and 7-fluoroisoquinoline-3-carboxylic acid. The isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. The addition of a fluorine atom—a common strategy in drug design—serves to modulate metabolic stability, tune acidity (pKa), and enhance binding interactions through unique electronic properties.[1][2]

However, the strategic placement of this fluorine atom at the C-5 versus the C-7 position introduces subtle yet critical differences in the molecule's electronic distribution, physicochemical properties, and, consequently, its potential biological activity. This guide provides a comprehensive, in-depth comparison of these two isomers, moving beyond a simple data sheet to explain the causality behind their differences. We will explore their synthesis, compare their predicted physicochemical profiles, and provide detailed experimental protocols for their empirical validation, offering a framework for researchers in drug development to make informed decisions.

Section 1: Synthetic Strategy and Mechanistic Rationale

The choice of starting material is dictated by the desired position of the fluorine atom. For the 5-fluoro isomer, the synthesis would likely commence from a 2-bromo-3-fluorobenzaldehyde, while the 7-fluoro isomer would necessitate a 4-bromo-3-fluorobenzaldehyde. The following workflow outlines a generalized synthetic pathway, emphasizing the key steps and the rationale behind them.

G start_material Fluorinated Bromobenzaldehyde (e.g., 2-bromo-3-fluoro or 4-bromo-3-fluoro) step1 Sonogashira Coupling with protected propargylamine start_material->step1 Pd(PPh3)4, CuI Et3N, THF intermediate1 Alkynyl Intermediate step1->intermediate1 step2 Metal-Catalyzed Cyclization (e.g., Au(I) or Cu(I)) intermediate1->step2 Catalyst choice dictates regioselectivity and yield intermediate2 Fluoroisoquinoline Core step2->intermediate2 step3 Introduction of Carboxylic Acid (e.g., via lithiation and CO2 quench) intermediate2->step3 1. n-BuLi, THF, -78 °C 2. CO2 (s) 3. H3O+ workup product Target Isomer (5-Fluoro or 7-Fluoro isoquinoline-3-carboxylic acid) step3->product

Caption: Generalized workflow for the synthesis of fluoroisoquinoline-3-carboxylic acids.

Causality Behind Experimental Choices:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is exceptionally reliable for forming carbon-carbon bonds between aryl halides and terminal alkynes, providing a direct route to the necessary precursor for cyclization.

  • Metal-Catalyzed Cyclization: The choice of a gold or copper catalyst for the intramolecular hydroamination/cyclization is critical. These soft Lewis acids effectively activate the alkyne toward nucleophilic attack by the amine, facilitating the formation of the isoquinoline ring system under relatively mild conditions.

  • Directed Ortho-Metalation and Carboxylation: Introducing the carboxylic acid at the C-3 position post-cyclization offers a highly regioselective strategy. Using a strong base like n-butyllithium (n-BuLi) allows for the deprotonation of the most acidic proton at C-3, which is activated by the adjacent nitrogen atom. The resulting anion is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group upon acidic workup.

Section 2: Physicochemical Properties - A Tale of Two Positions

The subtle shift of the fluorine atom from C-5 to C-7 has profound implications for the molecule's physicochemical properties. These parameters are not mere numbers; they are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Below is a comparative table of in silico predicted properties, which serve as a valuable starting point for experimental investigation.

Property5-Fluoroisoquinoline-3-carboxylic acid7-Fluoroisoquinoline-3-carboxylic acidRationale for Importance in Drug Discovery
Molecular Weight 191.16 g/mol 191.16 g/mol [3][4]Governs diffusion and is a key component of Lipinski's Rule of Five.
Predicted pKa (Acidic) ~3.0 - 3.5~3.2 - 3.7Affects the ionization state of the carboxylic acid, influencing solubility and interaction with targets.
Predicted pKa (Basic) ~3.5 - 4.0~4.5 - 5.0Determines the protonation state of the isoquinoline nitrogen, impacting solubility and cell permeability.[5]
Predicted LogP ~1.8 - 2.2~1.9 - 2.3Measures lipophilicity, which is critical for membrane permeability and metabolic stability.
Polar Surface Area (PSA) ~50.2 Ų~50.2 ŲInfluences membrane transport and is a predictor of oral bioavailability.

Expert Analysis of Physicochemical Differences:

  • Acidity (pKa): Both isomers are expected to be more acidic than the non-fluorinated parent compound due to the electron-withdrawing inductive effect of fluorine. The fluorine at C-5 is in closer proximity to both the carboxylic acid and the ring nitrogen compared to the C-7 position. This proximity leads to a stronger inductive pull on the electron density of the ring system.

    • Carboxylic Acid (Acidic pKa): The stronger inductive effect of the 5-fluoro substituent is predicted to stabilize the carboxylate anion more effectively, resulting in a lower pKa (stronger acid) compared to the 7-fluoro isomer.

    • Isoquinoline Nitrogen (Basic pKa): Conversely, the electron-withdrawing effect of fluorine reduces the basicity of the isoquinoline nitrogen. The 5-fluoro isomer, with its closer fluorine, will experience a more significant reduction in electron density at the nitrogen, making it a weaker base (lower pKa of the conjugate acid) than the 7-fluoro isomer.[5] This difference can be critical for forming salt-bridges in protein binding pockets.

  • Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen. While both isomers will be more lipophilic than the parent isoquinoline-3-carboxylic acid, the difference between them is expected to be minimal. The 7-fluoro isomer might exhibit slightly higher lipophilicity as the fluorine atom is in a more "exposed" position on the benzo- part of the ring system, potentially leading to a slightly greater contribution to the overall LogP.[6]

Section 3: Predicted Biological Activity & SAR Insights

Direct comparative biological data for these specific isomers is scarce. However, we can draw authoritative insights from the vast body of literature on structurally related compounds, particularly the fluoroquinolone class of antibiotics.[7][8] In these systems, the position of the fluorine atom is a critical determinant of antibacterial spectrum and potency, primarily by influencing interactions with the bacterial DNA gyrase enzyme.[9]

  • Target Interaction Hypothesis: The electronic landscape of the aromatic system is fundamentally different between the two isomers.

    • 5-Fluoro Isomer: The fluorine atom at C-5 significantly perturbs the electron density of the heterocyclic ring containing the nitrogen and the C-3 carboxylic acid. This could directly influence hydrogen bonding, π-stacking, or halogen-bonding interactions with a protein target. Its position adjacent to the C-4 position may also introduce steric effects that could favor or disfavor binding in certain active sites.

    • 7-Fluoro Isomer: The fluorine at C-7 primarily modifies the electronic character of the carbocyclic (benzo) ring. This position is often more solvent-exposed in ligand-protein complexes. Therefore, the 7-fluoro substituent may have a greater impact on properties like solubility and metabolic stability (by blocking a potential site of oxidation) rather than direct, deep-pocket binding interactions.

This differential electronic and steric profile means that one isomer may be significantly more active, selective, or possess a better safety profile than the other against a given biological target.

Section 4: Experimental Protocols for Comparative Analysis

In silico predictions provide a hypothesis; empirical data provides the proof. The following protocols describe a self-validating system for the rigorous characterization and comparison of the two isomers.

G isomers Isomer Samples (5-F and 7-F) pka Protocol 1: pKa Determination (Potentiometric Titration) isomers->pka logd Protocol 2: LogD7.4 Measurement (Shake-Flask Method) isomers->logd solubility Protocol 3: Aqueous Solubility (Thermodynamic) isomers->solubility data Comparative Physicochemical Profile pka->data logd->data solubility->data

Caption: Experimental workflow for the comparative physicochemical characterization.

Protocol 1: Determination of pKa by Potentiometric Titration

  • Objective: To experimentally determine the acidic and basic pKa values for each isomer.

  • Rationale: Potentiometric titration is a highly accurate method for determining dissociation constants. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise identification of inflection points corresponding to the pKa.

  • Methodology:

    • Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in a known volume (e.g., 25 mL) of a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility across the pH range.

    • Acidification: Acidify the solution to ~pH 2 with 0.1 M HCl to ensure both the carboxylic acid and the isoquinoline nitrogen are fully protonated.

    • Titration: Place the solution in a thermostatted vessel at 25°C with constant stirring. Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH value after each incremental addition using a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the carboxylic acid, and the second will be for the protonated isoquinoline nitrogen. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Protocol 2: Measurement of LogD7.4 by Shake-Flask Method

  • Objective: To determine the lipophilicity of each isomer at a physiologically relevant pH.

  • Rationale: LogD (the distribution coefficient) is a measure of lipophilicity at a specific pH, which is more relevant for predicting drug behavior in the body than LogP. The shake-flask method is the gold-standard technique for its direct measurement.

  • Methodology:

    • System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) adjusted to pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing and separating them.

    • Sample Preparation: Prepare a stock solution of the isomer in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer (e.g., 1 mL of each). Add a small aliquot of the stock solution to achieve a final concentration that is detectable in both phases.

    • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

    • Separation & Quantification: Centrifuge the vial to ensure complete separation of the two phases. Carefully collect an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10([Concentration]octanol / [Concentration]aqueous).

Protocol 3: Aqueous Solubility Assessment (Thermodynamic)

  • Objective: To measure the equilibrium (thermodynamic) solubility of each isomer in an aqueous buffer.

  • Rationale: Thermodynamic solubility is a critical parameter for drug absorption and formulation. The shake-flask method ensures that the true equilibrium solubility is measured, avoiding the pitfalls of kinetic solubility measurements which can often overestimate the value.

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a relevant aqueous buffer (e.g., pH 7.4 PBS). Ensure enough solid is present so that some remains undissolved at equilibrium.

    • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solid.

    • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve. The resulting concentration is the thermodynamic solubility.

Conclusion

The comparison between 5-fluoroisoquinoline-3-carboxylic acid and 7-fluoroisoquinoline-3-carboxylic acid is a quintessential example of the importance of positional isomerism in drug discovery. While they share the same molecular formula, the placement of the fluorine atom acts as a tuning knob, subtly altering acidity, basicity, and electronic distribution. Our analysis predicts that the 5-fluoro isomer will be a stronger acid and a weaker base, with its electronic modifications more focused on the heterocyclic core. In contrast, the 7-fluoro isomer is predicted to have properties closer to the non-fluorinated parent, with its modifications primarily affecting the carbocyclic ring.

These predicted differences, though seemingly small, can translate into significant variations in biological activity, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a clear and robust path for researchers to validate these predictions and build a comprehensive structure-property relationship profile. Ultimately, such a detailed, head-to-head isomeric analysis is not just an academic exercise; it is a critical step in the rational design and optimization of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold.
  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • PubMed. (1990). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. J Med Chem, 33(4), 1344-51.
  • PubMed. (1989). Structure--activity relationship of quinolones. J Antimicrob Chemother, 24(5), 817-9.
  • PubChem. (n.d.). 5-(Fluorosulfonyl)isoquinoline-3-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 7-fluoroisoquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • PubMed. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochem Pharmacol, 40(4), 709-14.
  • NextSDS. (n.d.). 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020).
  • Scirp.org. (2014). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 4(2).
  • Preprints.org. (2025). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds.
  • PubMed. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorg Med Chem Lett, 91, 129363.
  • Royal Society of Chemistry. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Org. Biomol. Chem., 16, 8974-8993.
  • PMC - NIH. (1988). Structure-activity relationships of the fluoroquinolones. Rev Infect Dis, 10 Suppl 1, S2-7.
  • PubMed. (1995). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrob Agents Chemother, 39(8), 1704-9.
  • ResearchGate. (2021). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts....
  • ACS Publications. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. J. Chem. Eng.
  • ACS Publications. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10397–10407.
  • ResearchGate. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF.
  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1160.
  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

  • NextSDS. (n.d.). 5-fluoroquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2016).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.